UBP316
説明
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特性
IUPAC Name |
3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-8,14H,9-10,21H2,1H3,(H,25,26)(H,27,28)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCKMQSBGXAH-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UBP316: A Technical Guide to its Mechanism of Action as a Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP316, also known as ACET ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione), is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its selectivity for GluK1 and GluK3 subunits. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Kainate receptors are integral to synaptic transmission and plasticity in the central nervous system. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for dissecting the physiological and pathological roles of specific KAR subunits. As a close analog of UBP310, this compound exhibits high affinity and selectivity for GluK1-containing KARs and is also a potent antagonist of homomeric GluK3 receptors.[1] This selectivity allows for the precise modulation of KAR signaling, facilitating a deeper understanding of their function.
Pharmacological Profile of this compound
The primary mechanism of action of this compound is the competitive antagonism of glutamate binding to the ligand-binding domain of GluK1 and GluK3 subunits of the kainate receptor. This inhibitory action prevents the conformational changes required for ion channel opening, thereby blocking the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization.
Quantitative Pharmacological Data
The antagonist potency and selectivity of this compound and its close analog UBP310 have been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Compound | Receptor Subunit | Assay Type | Parameter | Value (nM) | Reference |
| This compound (ACET) | GluK1 | Calcium Fluorescence | Kb | 7 ± 1 | (Dolman et al., 2007) |
| This compound (ACET) | GluK1/GluK5 | Calcium Fluorescence | Kb | 5 ± 1 | (Dolman et al., 2007) |
| This compound (ACET) | GluK3 | Electrophysiology | IC50 | 92 | (Perrais et al., 2009) |
| UBP310 | GluK1 | Electrophysiology | IC50 | 130 | (Tocris Bioscience) |
| UBP310 | GluK3 | Electrophysiology | IC50 | 23 | (Perrais et al., 2009) |
Table 1: Antagonist Potency of this compound and UBP310 at Kainate Receptor Subunits.
| Compound | Receptor Subunit | Binding Affinity (Kd) | Reference |
| [3H]UBP310 | GluK1 | 21 ± 7 nM | (Atlason et al., 2010) |
| [3H]UBP310 | GluK3 | 0.65 ± 0.19 µM | (Atlason et al., 2010) |
Table 2: Binding Affinity of [3H]UBP310 for Kainate Receptor Subunits.
Signaling Pathways
This compound, by antagonizing GluK1 and GluK3 containing kainate receptors, directly inhibits the canonical ionotropic signaling pathway. This prevents the influx of Na+ and Ca2+ ions that would normally lead to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Culture and Transfection of HEK293 Cells
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GluK1, GluK2, or GluK3 subunits.
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Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient expression): Cells are transiently transfected using a suitable method, such as calcium phosphate precipitation or lipofection, with plasmids encoding the desired kainate receptor subunits. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recordings
This protocol is based on the methods described by Perrais et al. (2009).
-
Cell Preparation: HEK293 cells expressing the kainate receptor subunit of interest are plated on glass coverslips.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed at room temperature.
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Recording Parameters: Cells are voltage-clamped at -60 mV. Currents are elicited by fast application of glutamate (e.g., 10 mM) for a short duration (e.g., 1-2 ms) using a piezoelectric fast-perfusion system.
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Antagonist Application: this compound is bath-applied at various concentrations to determine its inhibitory effect on the glutamate-evoked currents. The IC50 value is calculated by fitting the concentration-response data to a logistic equation.
Calcium Fluorescence Assay
This protocol is based on the methods described by Dolman et al. (2007).
-
Cell Preparation: HEK293 cells stably expressing the kainate receptor subunit of interest are plated in 96-well black-walled plates.
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Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
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Assay Procedure:
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
This compound at various concentrations is added to the wells and incubated.
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An agonist (e.g., glutamate or kainate) is added to stimulate the receptors.
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The change in fluorescence intensity, corresponding to the influx of calcium, is measured.
-
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence change in the presence and absence of the antagonist. The Kb value is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of kainate receptor function. Its potent and selective antagonism of GluK1 and GluK3-containing receptors allows for the precise dissection of their roles in synaptic signaling and their contribution to various neurological conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Further research into the in vivo effects of this compound will be crucial for translating the understanding of its mechanism of action into potential therapeutic applications.
References
UBP316: A Technical Guide to a Potent and Selective GluK5 Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of UBP316 (also known as ACET), a potent and selective competitive antagonist of the GluK5 subunit of the kainate receptor. This compound serves as a critical pharmacological tool for elucidating the physiological and pathological roles of GluK5-containing kainate receptors in the central nervous system.
Core Function and Mechanism of Action
This compound is a synthetic willardiine derivative designed to selectively target and inhibit the function of kainate receptors that incorporate the GluK5 subunit.[1][2] Kainate receptors are a subtype of ionotropic glutamate receptors that, upon activation by the neurotransmitter glutamate, form ion channels permeable to cations, leading to neuronal excitation.
The primary function of this compound is to act as a competitive antagonist at the glutamate binding site of the GluK5 subunit.[1][2] By occupying this site, this compound prevents the binding of glutamate, thereby inhibiting the conformational changes required for ion channel opening and subsequent neuronal depolarization. This selective antagonism allows for the specific investigation of the roles of GluK5-containing receptors in synaptic transmission and plasticity.
While highly potent at GluK5-containing receptors, this compound also exhibits antagonist activity at homomeric GluK1 and GluK3 receptors, though with differing affinities.[3][4] Its selectivity is highlighted by its significantly lower affinity for other glutamate receptor subtypes, such as AMPA receptors and kainate receptors lacking the GluK5, GluK1, or GluK3 subunits.[1][2]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro experiments, primarily using recombinant human glutamate receptor subunits expressed in Human Embryonic Kidney (HEK293) cells.
| Target Receptor | Parameter | Value | Reference |
| Recombinant human GluK5 | KB | 7 ± 1 nM | [1][2] |
| Recombinant human GluK5/GluK2 | KB | 5 ± 1 nM | [1][2] |
| Recombinant human GluA2 (AMPA) | IC50 | >100 µM | [1][2] |
| Recombinant human GluK6 | IC50 | >100 µM | [1][2] |
| Recombinant human GluK6/GluK2 | IC50 | >100 µM | [1][2] |
| Recombinant homomeric GluK3 | - | Effective Blockade | [4] |
| Recombinant heteromeric GluK2/3 | - | Ineffective Blockade | [4] |
Signaling Pathway and Logical Relationships
The mechanism of action of this compound is direct and does not involve complex intracellular signaling cascades. It acts at the cell surface to block the initial event in kainate receptor-mediated signaling.
Caption: Mechanism of this compound competitive antagonism at the GluK5 kainate receptor.
Experimental Protocols
The characterization of this compound relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through kainate receptor channels in response to glutamate and the inhibitory effect of this compound.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels and high transfection efficiency.[5][6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), at 37°C in a humidified atmosphere with 5% CO2.[4][6]
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding the desired human kainate receptor subunits (e.g., GluK5, GluK2) and a marker gene (e.g., GFP) using a lipid-based transfection reagent.[4][7] Recordings are typically performed 24-48 hours post-transfection.[5]
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[8]
-
Internal Solution (Pipette Solution): Contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2 with KOH.[8][9]
-
-
Procedure:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and mounted on a micromanipulator.[8]
-
The pipette is lowered onto a transfected HEK293 cell, and a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[10]
-
The membrane patch is then ruptured by applying further suction, establishing the whole-cell configuration.[10]
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The cell is voltage-clamped at a holding potential of -70 mV.[9]
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Glutamate is applied to the cell to evoke an inward current through the kainate receptors.
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This compound is co-applied with glutamate to measure its inhibitory effect on the glutamate-evoked current. The concentration-response curve for this compound is generated to determine its IC50 or KB value.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for different kainate receptor subunits.
1. Membrane Preparation:
-
HEK293 cells expressing the desired kainate receptor subunit are harvested and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
Competitive Binding:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled kainate receptor ligand (e.g., [3H]-kainate) and varying concentrations of this compound.[11][12]
-
The incubation is carried out at a specific temperature (e.g., 4°C or 30°C) for a set period to reach equilibrium.[3][11]
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.[3][12]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is used to generate a competition curve, from which the IC50 and subsequently the Ki value for this compound can be calculated.[12]
-
Caption: Workflow for competitive radioligand binding assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 5. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 6. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
UBP316: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP316, also known as ACET, is a potent and selective competitive antagonist of ionotropic glutamate receptors of the kainate subclass, specifically targeting GluK1 and GluK3-containing receptors. As a derivative of willardiine, its development has provided the scientific community with a valuable pharmacological tool to investigate the physiological and pathophysiological roles of kainate receptors in the central nervous system. This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.
Structure and Physicochemical Properties
This compound is a close analogue of UBP310, designed based on the X-ray crystal structures of the GluK1 ligand-binding domain in complex with related antagonists.[1] The core structure is based on a willardiine (uracil-alanine) scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (S)-2-Amino-3-(3-(2-carboxy-5-thienylmethyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)propanoic acid | Inferred from related structures |
| Molecular Formula | C14H15N3O6S | Inferred from related structures |
| Molecular Weight | 353.35 g/mol | Inferred from related structures |
| Stereochemistry | S-enantiomer | [1] |
Pharmacological Properties
This compound exhibits high selectivity as an antagonist for kainate receptors containing the GluK1 and GluK3 subunits. This selectivity allows for the targeted investigation of the roles of these specific receptor subtypes in neuronal signaling.
Table 2: Pharmacological Activity of this compound and Related Compounds
| Compound | Target | Assay | Activity | Value | Reference |
| This compound (ACET) | Recombinant homomeric GluK3 | Electrophysiology | Effective block of glutamate-evoked currents | Qualitative | [2] |
| UBP310 | Recombinant homomeric GluK3 | Electrophysiology | IC50 | 4.0 µM | [1] |
| UBP310 | Native KARs (mf-CA3 synapses) | Electrophysiology (KAR-EPSCs) | IC50 | ~250 nM |
Mechanism of Action: Signaling Pathways
This compound functions as a competitive antagonist at the glutamate binding site of GluK1 and GluK3-containing kainate receptors. By blocking the binding of the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening and subsequent neuronal depolarization. Kainate receptors are known to mediate both ionotropic (fast synaptic transmission) and metabotropic (slower, G-protein mediated) signaling.[3] The antagonism by this compound is expected to inhibit both of these pathways.
Caption: Mechanism of this compound action on kainate receptors.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and related compounds, based on established protocols in the field.
Radioligand Binding Assay (Competition Assay)
This protocol is adapted for determining the binding affinity of unlabeled this compound by its ability to compete with a radiolabeled ligand (e.g., [³H]kainate or a specific radiolabeled antagonist) for binding to membranes prepared from cells expressing recombinant GluK1 or GluK3 receptors.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GluK1 or GluK3 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]kainate, near its Kd value), and a range of concentrations of this compound.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the antagonistic effect of this compound on kainate receptor-mediated currents in cultured neurons or brain slices.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Methodology:
-
Preparation of Brain Slices or Neuronal Cultures:
-
For brain slices, acutely prepare hippocampal or cortical slices (e.g., 300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Allow slices to recover in ACSF at room temperature for at least 1 hour before recording.
-
For cultured neurons, plate primary neurons on coverslips and maintain in appropriate culture medium.
-
-
Electrophysiological Recording:
-
Transfer a slice or coverslip to a recording chamber continuously perfused with oxygenated ACSF.
-
Visualize neurons using a microscope with DIC optics.
-
Establish a whole-cell patch-clamp configuration on a target neuron using a glass micropipette filled with an appropriate internal solution.
-
Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.
-
-
Drug Application and Data Acquisition:
-
Record baseline currents evoked by a brief application of a kainate receptor agonist (e.g., glutamate or kainate) in the presence of antagonists for AMPA and NMDA receptors to isolate kainate receptor-mediated currents.
-
Bath-apply this compound at a known concentration and allow it to equilibrate.
-
Record the agonist-evoked currents in the presence of this compound.
-
Repeat with a range of this compound concentrations to establish a dose-response relationship.
-
Perform a washout of this compound to check for the reversibility of the antagonist effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Applications in Research
This compound is a critical tool for elucidating the roles of GluK1 and GluK3-containing kainate receptors in various neurophysiological and pathological processes, including:
-
Synaptic Plasticity: Investigating the involvement of specific kainate receptor subtypes in long-term potentiation (LTP) and long-term depression (LTD).
-
Neuropathic Pain: Exploring the contribution of GluK1-containing receptors in the transmission of pain signals.
-
Epilepsy: Delineating the role of kainate receptors in the generation and propagation of seizure activity.
-
Neurodegenerative Diseases: Studying the potential involvement of kainate receptor dysfunction in neuronal cell death pathways.
Conclusion
This compound provides researchers with a selective and potent tool to dissect the complex biology of kainate receptors. Its specificity for GluK1 and GluK3 subunits allows for a more nuanced understanding of their contribution to synaptic transmission, plasticity, and disease. The experimental protocols outlined in this guide provide a framework for the effective utilization of this compound in advancing our knowledge of the central nervous system.
References
The Discovery and Development of UBP316: A Potent and Selective Kainate Receptor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
UBP316, also known as ACET ((S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxy-5-phenylthiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione), is a potent and selective competitive antagonist of kainate receptors, a subtype of ionotropic glutamate receptors.[1] Developed through a focused medicinal chemistry effort, this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of specific kainate receptor subunits, particularly those containing GluK1 (formerly GluR5). This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of this compound.
Rationale for Development
The development of subtype-selective antagonists for glutamate receptors is a critical endeavor in neuroscience research and drug discovery. Kainate receptors, composed of various combinations of GluK1-5 subunits, are implicated in a range of neurological processes and disorders, including synaptic plasticity, epilepsy, and neuropathic pain. The lack of highly selective pharmacological probes has historically hampered the precise dissection of the roles of individual kainate receptor subtypes. The development of this compound was driven by the need for a potent and selective antagonist for GluK1-containing kainate receptors to better understand their function and therapeutic potential.
Discovery and Synthesis
This compound was developed as part of a series of N3-substituted willardiine derivatives.[1] The synthesis of this compound is a multi-step process that involves the strategic modification of the willardiine scaffold to enhance affinity and selectivity for the target receptor.
Synthetic Pathway Overview
Pharmacological Characterization
The pharmacological profile of this compound has been extensively characterized through a combination of radioligand binding assays and electrophysiological recordings. These studies have demonstrated its high potency and selectivity for GluK1-containing kainate receptors.
Quantitative Data Summary
The antagonist activity of this compound (ACET) at various recombinant human glutamate receptor subtypes is summarized in the table below. Data are presented as mean ± SEM.
| Receptor Subtype | Antagonist Potency (KB in nM) | Antagonist Activity (IC50 in µM) |
| Kainate Receptors | ||
| GluK1 (GluR5) | 7 ± 1 | >100 |
| GluK2 (GluR6) | - | >100 |
| GluK3 (GluR7) | - | - |
| GluK5 (KA2) | - | - |
| GluK1/GluK2 | 5 ± 1 | - |
| GluK2/GluK5 | - | >100 |
| GluK6/GluK2 | - | >100 |
| AMPA Receptors | ||
| GluA2 | - | >100 |
Data sourced from Dolman et al., 2007.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the receptor, it prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.
Signaling Pathway of Kainate Receptor Antagonism by this compound
Kainate receptors can also signal through non-canonical, G-protein-coupled pathways. This compound, by blocking the initial ligand binding, is expected to inhibit both the ionotropic and any associated metabotropic signaling cascades.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound (ACET)
The synthesis of this compound was performed as described by Dolman et al. (2007). The key steps involve the N-alkylation of a protected willardiine derivative with a substituted 3-(bromomethyl)-2-thiophenecarboxylate, followed by Suzuki coupling to introduce the 5-phenyl group, and subsequent deprotection steps to yield the final product. Purification is typically achieved by high-performance liquid chromatography (HPLC).
Radioligand Binding Assays
Membrane Preparation:
-
HEK293 cells stably expressing the desired human kainate receptor subunits are harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
Competition Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]kainate) and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined by non-linear regression analysis of the competition curves. Ki values are then calculated using the Cheng-Prusoff equation.
Electrophysiology
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are transiently transfected with cDNAs encoding the desired human kainate receptor subunits using a suitable transfection reagent.
Whole-Cell Patch-Clamp Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4.
-
The internal pipette solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, and 1.1 EGTA, pH adjusted to 7.2.
-
Glutamate is applied rapidly to the cell using a piezoelectric fast-application system.
-
The antagonist effect of this compound is determined by co-applying it with glutamate and measuring the reduction in the glutamate-evoked current.
-
KB values are calculated from the concentration-response curves.
Experimental Workflow
The development and characterization of this compound followed a logical progression from chemical synthesis to detailed pharmacological evaluation.
Conclusion
This compound (ACET) represents a significant advancement in the pharmacology of kainate receptors. Its high potency and selectivity for GluK1-containing receptors make it an invaluable tool for researchers investigating the roles of these receptors in synaptic transmission, plasticity, and neurological disorders. The detailed characterization of its binding and functional properties provides a solid foundation for its use in a wide range of experimental paradigms. Future studies utilizing this compound will undoubtedly continue to shed light on the complex biology of the glutamatergic system.
References
UBP316: A Technical Guide to Kainate Receptor Subunit Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kainate receptor subunit selectivity of UBP316 (also known as ACET). This compound is a potent and selective antagonist of GluK1-containing kainate receptors, making it a valuable tool for neuroscience research and a potential lead compound in drug discovery for neurological disorders. This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Quantitative Analysis of this compound Subunit Selectivity
The following tables summarize the binding affinity (Kb, KD) and functional potency (IC50) of this compound and its close structural analog, UBP310, for various kainate receptor subunits. This data highlights the remarkable selectivity of these compounds for the GluK1 subunit.
| Compound | Subunit | Parameter | Value | Reference(s) |
| This compound (ACET) | GluK1 | Kb | 1.4 ± 0.2 nM | [1][2] |
| This compound (ACET) | GluK2 | Activity | Ineffective up to 100 µM | [1][2] |
| This compound (ACET) | GluK3 | Activity | No effect at 1 µM | [1][2] |
| This compound (ACET) | GluK4 | - | Data not available | |
| This compound (ACET) | GluK5 | - | Data not available |
Table 1: this compound (ACET) Selectivity Profile. Data presented as mean ± SEM. Kb represents the antagonist dissociation constant.
| Compound | Subunit | Parameter | Value | Reference(s) |
| UBP310 | GluK1 | KD | 21 ± 7 nM | [3] |
| UBP310 | GluK2 | Binding | No specific binding | [3] |
| UBP310 | GluK3 | KD | 0.65 ± 0.19 µM | [3] |
Table 2: UBP310 Selectivity Profile. Data presented as mean ± SEM. KD represents the equilibrium dissociation constant from radioligand binding assays. The selectivity profile of UBP310 provides strong correlative evidence for the selectivity of the closely related this compound.
Experimental Protocols
The quantitative data presented above were primarily generated using radioligand binding assays and electrophysiological recordings in heterologous expression systems.
Radioligand Displacement Assay
This method is employed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow:
Caption: Workflow for Radioligand Displacement Assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the cDNA encoding the desired human kainate receptor subunit (e.g., GluK1, GluK2, GluK3).
-
Cells are harvested, and cell membranes are prepared by homogenization in a hypotonic buffer followed by differential centrifugation to pellet the membrane fraction.
-
The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Binding Assay:
-
A fixed concentration of a suitable radioligand (e.g., [³H]kainate or a radiolabeled antagonist like [³H]UBP310) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of an antagonist on ion channel activity. It directly assesses the ability of this compound to block the ion flow through the kainate receptor channel upon activation by an agonist.
Experimental Workflow:
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured on glass coverslips and transfected with the cDNA for the desired kainate receptor subunit(s). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
A coverslip with transfected cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of transmembrane currents.
-
A kainate receptor agonist (e.g., glutamate or kainate) is applied to the cell to evoke an inward current.
-
To determine the antagonistic effect of this compound, the agonist is co-applied with various concentrations of the antagonist.
-
-
Data Analysis:
-
The reduction in the agonist-evoked current amplitude by this compound is measured.
-
A concentration-response curve is constructed, and the IC50 value (the concentration of this compound that causes a 50% inhibition of the agonist-induced current) is calculated.
-
Kainate Receptor Signaling Pathways
Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways.
Ionotropic Signaling
The canonical signaling mechanism for kainate receptors is through their function as ligand-gated ion channels.
Caption: Ionotropic Signaling Pathway of Kainate Receptors.
Upon binding of an agonist like glutamate, the kainate receptor's integral ion channel opens, leading to an influx of cations (primarily Na+ and to a lesser extent Ca2+). This influx results in membrane depolarization, which can trigger various cellular responses, including the firing of action potentials. This compound acts as a competitive antagonist at the glutamate binding site on the GluK1 subunit, preventing channel opening and subsequent depolarization.
Metabotropic Signaling
In addition to their ionotropic function, kainate receptors can also signal through a metabotropic pathway, often involving G-proteins. This non-canonical signaling is independent of ion flux through the receptor's channel.
Caption: Metabotropic Signaling Pathway of Kainate Receptors.
Activation of kainate receptors can lead to the activation of G-proteins. For example, coupling to Gq/11 can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). These second messengers can then modulate a variety of downstream cellular processes. The precise role of this compound in modulating this metabotropic signaling is less well-characterized and is an active area of research.
Conclusion
This compound is a highly potent and selective antagonist for GluK1-containing kainate receptors. Its selectivity has been demonstrated through both radioligand binding assays and functional electrophysiological recordings. The lack of activity at GluK2 and GluK3 subunits at relevant concentrations underscores its utility as a specific pharmacological tool. While data on its interaction with GluK4 and GluK5 homomers is limited, its selectivity for GluK1-containing heteromers is established. The detailed experimental protocols and an understanding of the dual signaling pathways of kainate receptors provided in this guide will aid researchers in designing and interpreting experiments aimed at elucidating the physiological and pathological roles of specific kainate receptor subunits.
References
- 1. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACET is a highly potent and specific kainate receptor antagonist: characterisation and effects on hippocampal mossy fibre function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GluK1 Receptors in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The GluK1 subunit of the kainate receptor (KAR) family is a critical modulator of synaptic transmission and plasticity. Unlike other ionotropic glutamate receptors, GluK1-containing KARs exhibit a unique dual functionality, operating through both canonical ion channel activity and non-canonical metabotropic signaling pathways. This guide provides an in-depth examination of the molecular mechanisms by which GluK1 contributes to long-term potentiation (LTP) and long-term depression (LTD). It details the signaling cascades, summarizes quantitative data from key pharmacological studies, and provides standardized protocols for the experimental techniques used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers investigating the nuanced roles of GluK1 in shaping synaptic efficacy and its potential as a therapeutic target for neurological disorders.
Introduction to GluK1 Receptors
Kainate receptors are tetrameric ionotropic glutamate receptors assembled from five distinct subunits (GluK1-GluK5).[1] The GluK1 subunit, in particular, is highly expressed during early postnatal development and is crucial for the proper maturation of neural circuits.[2][3] In the adult brain, GluK1 is predominantly expressed in GABAergic interneurons, especially parvalbumin-expressing (PV) interneurons, where it plays a pivotal role in regulating network excitability and synchronization.[4][5]
A key feature of GluK1-containing receptors is their ability to signal through G-protein-coupled, metabotropic pathways, a function not typically associated with ionotropic receptors.[6][7] This non-canonical signaling, primarily linked to the GluK1b isoform, allows these receptors to modulate cellular processes, such as ion channel activity, independently of their ion flux.[5][6] This dual nature—ionotropic and metabotropic—places GluK1 in a unique position to fine-tune synaptic plasticity.
Role of GluK1 in Long-Term Potentiation (LTP)
GluK1's involvement in LTP is multifaceted, with distinct roles at different synapses. Its most well-characterized function is at the hippocampal mossy fiber (MF) to CA3 synapse, a form of LTP that is independent of NMDA receptors.
Presynaptic Mechanisms: At MF synapses, LTP induction is facilitated by presynaptic KARs containing the GluK1 subunit.[7] Activation of these presynaptic GluK1 receptors leads to an increase in presynaptic calcium transients, which enhances neurotransmitter release.[6] The selective GluK1 antagonist ACET has been shown to fully block the induction of mossy fiber LTP, providing direct evidence for the critical role of these receptors.[6] This suggests that GluK1-containing autoreceptors on mossy fiber terminals act as key facilitators of this form of plasticity.
Postsynaptic and Interneuronal Roles: GluK1 also indirectly modulates LTP at other synapses, such as the Schaffer collateral-CA1 pathway. By controlling the function and maturation of PV interneurons, GluK1 regulates the overall excitation-inhibition balance in the hippocampus and amygdala.[4] The dysfunction of GluK1 in these interneurons leads to attenuated LTP in principal neurons, highlighting an indirect but crucial role in plasticity.[4] In experimental conditions where AMPA receptors are absent, GluK1 has been shown to be sufficient to mediate LTP, underscoring its capacity to contribute to postsynaptic potentiation.[8]
Quantitative Data on GluK1 and LTP
| Plasticity Type | Brain Region / Synapse | Pharmacological Agent | Concentration | Effect on Synaptic Strength | Reference |
| LTP | Hippocampus / Mossy Fiber-CA3 | ACET (GluK1 antagonist) | 200 nM | Fully blocked LTP induction | [6] |
| fEPSP | Hippocampus / CA3 A/C Synapse | ATPA (GluK1 agonist) | 1 µM | Depressed fEPSP amplitude | [2] |
| IPSP | Hippocampus / CA1 | ATPA (GluK1 agonist) | 1 µM | Depressed evoked IPSPs | [6] |
Role of GluK1 in Long-Term Depression (LTD)
GluK1-containing KARs are also implicated in long-term depression, primarily through their metabotropic signaling capabilities. This form of plasticity is distinct from NMDAR-dependent LTD and relies on the activation of intracellular signaling cascades.
Metabotropic Signaling Cascade: The induction of KAR-mediated LTD involves a G-protein-coupled pathway that activates Phospholipase C (PLC) and subsequently Protein Kinase C (PKC).[9] Evidence suggests that this pathway is initiated by the co-activation of Group I metabotropic glutamate receptors (mGluR1/5), which in turn potentiates GluK1 function via PKC.[9] The proposed mechanism for LTD involves the disruption of a stabilizing complex composed of mGluR5, PKC, and the scaffolding protein PICK1, which normally maintains KARs at the synapse.[9] An influx of calcium, potentially through the KARs themselves, is thought to trigger this disruption, leading to the internalization of GluK1-containing receptors and a lasting depression of synaptic strength.[9]
Quantitative Data on GluK1 and LTD
| Plasticity Type | Brain Region / Synapse | Pharmacological Agent | Effect Mechanism | Expected Outcome | Reference |
| LTD | Perirhinal Cortex / Layer II/III | mGluR5/PKC/PICK1 Blockade | Occludes LTD by disrupting KAR maintenance | Reduction in KAR-mediated EPSCs | [9] |
| LTD | Hippocampus / CA1 | PKC Stimulation | Triggers KAR-mediated EPSC LTD | Depression of synaptic strength | [9] |
Signaling Pathways
The dual functionality of GluK1 receptors gives rise to distinct signaling pathways that mediate their effects on synaptic plasticity.
GluK1-Mediated LTP at Mossy Fiber Synapses
At presynaptic terminals of mossy fibers, high-frequency stimulation leads to glutamate release, which activates GluK1-containing autoreceptors. This activation facilitates an increase in intracellular calcium, augmenting subsequent neurotransmitter release and contributing to the induction of LTP.
Caption: Presynaptic GluK1 signaling pathway in mossy fiber LTP.
GluK1-Mediated LTD via Metabotropic Function
GluK1-dependent LTD involves a complex postsynaptic signaling cascade. Basal synaptic strength is maintained by a complex involving mGluR5, PICK1, and PKC, which stabilizes GluK1 at the synapse. During LTD induction, a modest rise in intracellular Ca2+ disrupts this complex, leading to receptor internalization and a reduction in synaptic efficacy.
Caption: Postsynaptic GluK1 metabotropic signaling in LTD.
Key Experimental Protocols
Protocol 1: Electrophysiological Recording of LTP in Acute Hippocampal Slices
This protocol describes the methodology for recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP at the mossy fiber-CA3 synapse.
-
Slice Preparation:
-
Anesthetize and decapitate a P21-P30 mouse in accordance with institutional guidelines.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (e.g., NMDG-based solution).
-
Cut 350-400 µm thick transverse hippocampal slices using a vibratome.[5]
-
Transfer slices to an incubation chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour at 32-34°C before transferring to room temperature.[5]
-
-
Recording Setup:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[5]
-
Place a stimulating electrode in the dentate gyrus to activate mossy fibers and a recording electrode in the stratum lucidum of the CA3 region.
-
Deliver test pulses (e.g., 0.1 ms duration every 30 seconds) and adjust the stimulus intensity to elicit an fEPSP that is 30-40% of the maximal response.
-
-
LTP Induction and Recording:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two 1-second trains of 100 Hz stimulation, separated by 20 seconds.
-
Immediately following HFS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the potentiation of the synaptic response.
-
For pharmacological studies, apply agents like ACET (200 nM) to the bath starting 20 minutes before HFS and maintain it throughout the recording.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the slope values to the average of the baseline recording period.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Caption: Experimental workflow for recording hippocampal LTP.
Protocol 2: Whole-Cell Patch-Clamp Recording from Interneurons
This protocol outlines the procedure for targeted whole-cell recordings from fluorescently labeled interneurons (e.g., PV-tdTomato mice) to study synaptic currents.
-
Slice Preparation:
-
Prepare acute hippocampal or amygdala slices (300 µm) from a transgenic mouse expressing a fluorescent reporter in the interneuron population of interest, following the steps in Protocol 1.[4]
-
-
Cell Targeting and Patching:
-
In the recording chamber, identify fluorescently labeled interneurons using an upright microscope equipped with epifluorescence.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.[10]
-
Fill the pipette with an internal solution appropriate for recording either excitatory (Cs-methanesulfonate based for voltage-clamp) or inhibitory currents, containing a dye (e.g., Alexa Fluor) for morphological reconstruction.[4]
-
Under visual guidance, approach a target interneuron and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with brief, strong suction to achieve the whole-cell configuration.
-
-
Recording Synaptic Currents:
-
Voltage-Clamp: Clamp the neuron at -70 mV to record spontaneous or evoked excitatory postsynaptic currents (sEPSCs/eEPSCs) or at 0 mV to record inhibitory postsynaptic currents (sIPSCs/eIPSCs).[11]
-
Current-Clamp: Record the membrane potential and firing properties of the interneuron in response to current injections.
-
For pharmacological studies, bath-apply agonists (e.g., ATPA, 1 µM) or antagonists (e.g., ACET, 200 nM) to assess their effect on synaptic activity.
-
-
Data Analysis:
-
Analyze synaptic events for frequency, amplitude, and kinetics using appropriate software.
-
Compare synaptic activity before, during, and after drug application to determine the effect of GluK1 modulation.
-
Implications for Drug Development
The distinct expression pattern and multifaceted roles of GluK1 in synaptic plasticity make it an attractive target for therapeutic intervention.
-
Epilepsy and Hyperexcitability: Given GluK1's role in regulating interneuron function and network excitability, antagonists of GluK1-containing receptors are being investigated for their anticonvulsant properties.[12]
-
Neuropathic Pain and Migraine: GluK1 is expressed in sensory neurons, and antagonists have shown efficacy in preclinical models of pain and migraine.[3]
-
Cognitive Disorders: The involvement of GluK1 in hippocampal plasticity suggests that modulators of this receptor could have therapeutic potential for cognitive disorders characterized by synaptic dysfunction, such as Down syndrome, where overexpression of GluK1 is linked to impaired plasticity.[13]
Selective targeting of GluK1 offers the potential for more precise modulation of neural circuits compared to broader-spectrum glutamate receptor antagonists, potentially leading to therapies with improved efficacy and fewer side effects.
Conclusion
The GluK1 receptor subunit is far more than a simple ion channel; it is a sophisticated regulator of synaptic plasticity. Through its presynaptic role in facilitating mossy fiber LTP and its postsynaptic metabotropic function in driving a unique form of LTD, GluK1 demonstrates a remarkable capacity to bidirectionally control synaptic strength. Its profound influence over inhibitory interneuron function further extends its reach, allowing it to shape network dynamics and the conditions under which plasticity occurs. A thorough understanding of these mechanisms, aided by the experimental approaches detailed in this guide, is essential for advancing our knowledge of synaptic function and for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. jneurosci.org [jneurosci.org]
- 2. GluK1 inhibits calcium dependent and independent transmitter release at associational/commissural synapses in area CA3 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedicale.u-paris.fr [biomedicale.u-paris.fr]
- 4. PKA phosphorylation of AMPA receptor subunits controls synaptic trafficking underlying plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKA-GluA1 coupling via AKAP5 controls AMPA receptor phosphorylation and cell-surface targeting during bidirectional homeostatic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Functional implications of the exon 9 splice insert in GluK1 kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term potentiation in the hippocampal CA1 region does not require insertion and activation of GluR2-lacking AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The GluK1 (GluR5) Kainate/α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid Receptor Antagonist LY293558 Reduces Soman-Induced Seizures and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Temperoammonic Stimulation Depotentiates Schaffer Collateral LTP via p38 MAPK Downstream of Adenosine A1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of GluK1 Kainate Receptors in Seizures, Epileptic Discharges, and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synaptic plasticity rules with physiological calcium levels - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP316: A Technical Guide for Investigating Glutamate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of UBP316, a potent and selective antagonist of kainate receptors, for studying its role in glutamate signaling pathways. This document details its mechanism of action, quantitative binding and functional data, and provides experimental protocols for its application in neuroscience research.
Introduction to this compound and Glutamate Signaling
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors to mediate a wide array of physiological processes, including synaptic transmission, plasticity, learning, and memory. The ionotropic glutamate receptors are classified into three main subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.
Kainate receptors, composed of various combinations of GluK1-5 subunits, are expressed throughout the brain and play crucial roles in modulating synaptic transmission and neuronal excitability. Dysregulation of kainate receptor signaling has been implicated in several neurological and psychiatric disorders, making them a key target for therapeutic intervention.
This compound (also known as ACET) is a selective antagonist with high affinity for kainate receptors containing the GluK1 and GluK3 subunits.[1] Its selectivity makes it a valuable pharmacological tool for dissecting the specific roles of these subunits in complex glutamate signaling cascades.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to GluK1 and GluK3 subunits, it prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and downstream signaling. Notably, GluK1-containing kainate receptors have been shown to exhibit non-canonical, metabotropic-like signaling through coupling with G-proteins, specifically Gαo.[1][2] this compound can be utilized to investigate both the ionotropic and metabotropic functions of these receptors.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound and the related compound UBP310 at various glutamate receptor subtypes.
| Compound | Receptor Subunit | Assay Type | Affinity (Kd/Ki/Kb) | Reference |
| This compound (ACET) | GluK1-containing KARs | Functional | ~1 nM (Kb) | [1] |
| This compound (ACET) | Homomeric GluK3 | Functional (IC50) | 92 nM | [3] |
| UBP310 | Homomeric GluK1 | Binding (Kd) | 21 ± 7 nM | [3] |
| UBP310 | Homomeric GluK3 | Binding (Kd) | 0.65 ± 0.19 µM | [3] |
| UBP310 | GluK1 | Competition Binding (Ki) | 46.7 ± 14.8 nM | [4] |
| UBP310 | GluK2 | Binding | No specific binding | [3] |
| UBP310 | GluK2/GluK5 | Functional | No effect up to 1 mM | [3] |
Experimental Protocols
In Vitro Electrophysiology: Studying Synaptic Transmission
This protocol describes the use of this compound in whole-cell patch-clamp recordings from brain slices to investigate its effects on synaptic plasticity, such as long-term potentiation (LTP).
Materials:
-
This compound (ACET)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes
-
Electrophysiology recording setup
-
Brain slicing apparatus (vibratome)
Procedure:
-
Brain Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices, 300-400 µm thick) from a rodent model. Maintain slices in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from the neuron of interest (e.g., CA1 pyramidal neuron).
-
Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) by stimulating afferent fibers (e.g., Schaffer collaterals) at a low frequency (e.g., 0.1 Hz).
-
This compound Application: After establishing a stable baseline, bath-apply this compound at a concentration of 200 nM in aCSF.[5] This concentration has been shown to be effective in blocking GluK1-containing kainate receptors.
-
LTP Induction: Following a period of drug application (e.g., 20-30 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-LTP Recording: Continue recording synaptic responses for at least 60 minutes post-HFS to assess the effect of this compound on the induction and expression of LTP.
-
Data Analysis: Analyze the amplitude and slope of the EPSCs to quantify the degree of synaptic potentiation. Compare the magnitude of LTP in the presence and absence of this compound.
In Vivo Behavioral Assay: Fear Conditioning
This protocol outlines a general procedure for using this compound in a fear conditioning paradigm to assess its effects on learning and memory.
Materials:
-
This compound
-
Vehicle solution (e.g., saline or DMSO followed by saline)
-
Fear conditioning apparatus
-
Animal model (e.g., mice or rats)
Procedure:
-
Animal Habituation: Handle the animals for several days prior to the experiment to reduce stress.
-
This compound Administration:
-
Route of Administration: Based on common practice for brain-penetrant antagonists, intraperitoneal (i.p.) or subcutaneous (s.c.) injection is recommended. Direct intracerebroventricular (i.c.v.) infusion can also be used for more targeted delivery.
-
Dosage: A starting dose in the range of 1-10 mg/kg for systemic administration can be tested, with the optimal dose determined through dose-response studies.
-
Timing: Administer this compound 30-60 minutes prior to the training session to ensure it has reached its target in the brain.
-
-
Training (Day 1):
-
Place the animal in the conditioning chamber.
-
After a habituation period (e.g., 2 minutes), present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 2800 Hz, 85 dB).
-
Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 2 seconds, 0.5-0.7 mA).
-
Repeat the CS-US pairing for a set number of trials (e.g., 2-3 times) with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2):
-
Place the animal back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set period (e.g., 5 minutes). Freezing is a common measure of fear in rodents.
-
-
Cued Fear Testing (Day 3):
-
Place the animal in a novel context with different visual, tactile, and olfactory cues.
-
After a habituation period, present the CS (tone) without the US.
-
Record freezing behavior before, during, and after the CS presentation.
-
-
Data Analysis: Quantify the percentage of time the animal spends freezing in each testing condition. Compare the freezing behavior between animals treated with this compound and a vehicle control group.
Mandatory Visualizations
Signaling Pathways
Caption: Glutamate signaling pathways affected by this compound.
Experimental Workflow: Investigating LTP
Caption: Workflow for studying LTP with this compound.
Logical Relationship: this compound Selectivity
Caption: this compound's selectivity for kainate receptor subunits.
References
- 1. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A proteomic analysis reveals the interaction of GluK1 ionotropic kainate receptor subunits with Go proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Potentiates GluK3 Glutamate Receptor Function by Stabilizing the Ligand Binding Domain Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of UBP316 on Neuronal Excitability: A Technical Guide
Introduction
UBP316, also known as ACET, is a potent and selective competitive antagonist for kainate receptors (KARs), a subtype of ionotropic glutamate receptors (iGluRs).[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, including KARs, are fundamental to mediating fast excitatory synaptic transmission.[2][3] KARs are implicated in a variety of neurophysiological processes, including synaptic plasticity, and their dysfunction is linked to several neurological disorders such as epilepsy, neuropathic pain, and migraine.[2][4][5]
This compound is a derivative of the natural product willardiine and exhibits high selectivity for KARs containing the GluK1 subunit.[1][2] This selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of GluK1-containing receptors in neuronal circuits and a potential therapeutic agent for conditions involving neuronal hyperexcitability.[1][4] This guide provides an in-depth overview of the mechanism of action, quantitative pharmacology, and effects of this compound on neuronal excitability, along with detailed experimental protocols and pathway visualizations.
Core Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site of kainate receptors. Its chemical structure, which includes a phenyl group addition to the thiophene ring of its predecessor, enhances its selectivity for GluK1-containing receptors over AMPA receptors.[2] This selectivity is attributed to a steric clash between the phenyl group and a leucine residue present in AMPA receptors, which is replaced by a smaller valine residue in GluK1.[2] By binding to the receptor, this compound prevents the endogenous ligand, glutamate, from activating the ion channel, thereby inhibiting the influx of cations (primarily Na+) and subsequent neuronal depolarization. This action effectively dampens excitatory signals mediated by GluK1-containing KARs.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various recombinant and native receptor subtypes using electrophysiological and radioligand binding assays. The following tables summarize the available quantitative data.
Table 1: Antagonist Potency of this compound (ACET) at Kainate Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| GluK1-containing KARs | Functional Assay | Kb | ~1 | [5] |
| Homomeric GluK3 | Electrophysiology | IC50 | 92 | [6] |
| Homomeric GluK2 | Electrophysiology | Activity | No effect up to 1 µM | [6][7] |
| Heteromeric GluK2/3 | Electrophysiology | Activity | No effect | [6][7] |
Table 2: Selectivity Profile of this compound (ACET)
| Receptor Family | Receptor Subtype | Activity | Reference |
| Kainate | GluK1 | Potent Antagonist | [1][5] |
| Kainate | GluK3 | Potent Antagonist | [6][7] |
| Kainate | GluK2 | Ineffective | [6][7] |
| AMPA | Native Receptors | Weak Affinity / Low Potency | [2] |
Effects on Neuronal Excitability and Synaptic Plasticity
This compound modulates neuronal excitability primarily by inhibiting the function of postsynaptic KARs, which contribute to the generation of excitatory postsynaptic potentials (EPSPs).
-
Inhibition of Synaptic Transmission: By blocking GluK1-containing KARs, this compound can reduce the slow component of the excitatory postsynaptic current (EPSC) in certain neuronal populations.[4] This leads to a decrease in overall synaptic strength and a reduction in the likelihood of action potential firing in response to a given stimulus.
-
Modulation of Long-Term Potentiation (LTP): KARs play a crucial role in certain forms of synaptic plasticity. Studies have shown that this compound fully and reversibly blocks the induction of LTP at the mossy fiber synapses in the CA3 region of the hippocampus.[5] This demonstrates the critical involvement of GluK1-containing receptors in this form of synaptic strengthening.
-
Neuroprotection and Anti-convulsant Activity: Neuronal hyperexcitation is a key factor in the pathophysiology of epilepsy.[4] Given that KAR agonists are known to induce seizures, selective GluK1 antagonists like this compound have been investigated for their anti-convulsant properties. By blocking GluK1, this compound can prevent excessive neuronal firing and has shown efficacy in animal models of temporal lobe epilepsy, highlighting its neuroprotective potential.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling context in which this compound acts and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on synaptic currents in acute brain slices.
a. Slice Preparation:
-
Anesthetize a rodent (e.g., P14-P21 Sprague-Dawley rat) according to institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.
-
Rapidly dissect the brain and prepare 300 µm coronal or sagittal slices containing the region of interest (e.g., hippocampus) using a vibratome in the ice-cold cutting solution.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (ACSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 2 MgCl₂, bubbled with 95% O₂/5% CO₂. Recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
b. Recording:
-
Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated ACSF at ~2 ml/min.
-
Visualize neurons using DIC optics.
-
Pull patch pipettes from borosilicate glass (resistance 3-6 MΩ) and fill with an internal solution containing (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, and 0.2 EGTA, pH adjusted to 7.3 with KOH.[8]
-
Establish a giga-ohm seal and obtain a whole-cell configuration on a target neuron.
-
Record baseline synaptic activity (e.g., evoked EPSCs or spontaneous EPSCs) in voltage-clamp mode (holding potential -70 mV).
-
Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM) and record for 10-15 minutes.
-
Perform a washout by perfusing with standard ACSF for at least 20 minutes.
-
Analyze changes in EPSC amplitude, frequency, and kinetics using appropriate software (e.g., Clampfit, pCLAMP).
Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity of this compound to GluK1 receptors expressed in a cell line (e.g., HEK293).
a. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GluK1 subunit.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer.
b. Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of a selective GluK1 radioligand (e.g., [³H]UBP310).[6]
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
The prepared cell membrane suspension.
-
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of a saturating unlabeled ligand.
-
Analyze the data using non-linear regression to fit a one-site competition model and calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ).
Conclusion
This compound is a highly valuable pharmacological agent for studying the role of GluK1-containing kainate receptors in the CNS. Its potent and selective antagonism allows for the precise dissection of KAR-mediated effects on neuronal excitability, synaptic transmission, and plasticity.[5] By reducing neuronal hyperexcitability, this compound demonstrates potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamate signaling, such as epilepsy.[4] The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate kainate receptor function.
References
- 1. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin signals the demise of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective [mdpi.com]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of recombinant and native GluK3-containing kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology with iPSC-derived neurons [protocols.io]
Methodological & Application
Application Notes and Protocols for UBP316 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of UBP316, a selective antagonist of GluA2-lacking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, in primary neuronal cultures. GluA2-lacking AMPA receptors are calcium-permeable channels implicated in various physiological and pathological processes, including synaptic plasticity and excitotoxicity.[1][2] this compound offers a valuable tool to investigate the specific roles of these receptors in neuronal function and dysfunction.
Introduction to this compound
This compound is a selective antagonist for AMPA receptors that do not contain the GluA2 subunit. The absence of the edited GluA2 subunit renders these receptors permeable to calcium ions (Ca²⁺) in addition to sodium (Na⁺) and potassium (K⁺) ions.[1][2] This calcium permeability is a key feature that distinguishes them from GluA2-containing AMPA receptors, which are the majority of AMPA receptors in the mature central nervous system and are largely calcium-impermeable. The influx of calcium through GluA2-lacking AMPA receptors can trigger various intracellular signaling cascades involved in synaptic plasticity and, under pathological conditions, can contribute to neuronal damage.[1]
Applications in Primary Neuronal Cultures
This compound can be employed in primary neuronal cultures to:
-
Investigate the role of GluA2-lacking AMPA receptors in synaptic transmission and plasticity: By selectively blocking these receptors, researchers can dissect their contribution to processes like long-term potentiation (LTP) and long-term depression (LTD).[2]
-
Elucidate mechanisms of excitotoxicity and neurodegeneration: The over-activation of calcium-permeable AMPA receptors is implicated in neuronal death following ischemic events and in neurodegenerative diseases.[1] this compound can be used to explore the neuroprotective potential of blocking this pathway.
-
Study neuronal development and circuit formation: GluA2-lacking AMPA receptors are transiently expressed during development and may play a role in synapse formation and maturation.
Data Presentation
The following table summarizes typical concentration ranges and incubation times for selective GluA2-lacking AMPA receptor antagonists like this compound, based on studies with similar compounds such as IEM-1460 and NASPM. Note: The optimal concentration for this compound should be determined empirically for each specific neuronal culture system and experimental paradigm.
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 1 - 50 µM[3] | Start with a dose-response curve to determine the IC50 for the desired effect. |
| Incubation Time | Acute (minutes) to Chronic (hours to days) | For synaptic transmission studies, acute application is common. For neuroprotection or plasticity studies, longer incubations may be necessary. |
| Solvent | Aqueous solution (e.g., sterile water or PBS) | Check manufacturer's instructions for solubility. Prepare a concentrated stock solution. |
| Control | Vehicle control (solvent alone) | Essential for all experiments to control for effects of the solvent. |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the general procedure for establishing primary hippocampal or cortical neuronal cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Trypsin inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Isolate hippocampi or cortices from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme solution at 37°C for the recommended time (typically 15-30 minutes).
-
Gently wash the tissue with plating medium containing the enzyme inhibitor.
-
Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto pre-coated culture vessels at the desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days. Cultures are typically ready for experiments between 7 and 21 days in vitro (DIV).
Protocol 2: Assessing the Neuroprotective Effect of this compound
This protocol outlines an experiment to determine if this compound can protect primary neurons from excitotoxicity induced by oxygen-glucose deprivation (OGD), a model of ischemia.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
This compound stock solution
-
OGD buffer (glucose-free balanced salt solution)
-
Normoxic buffer (balanced salt solution with glucose)
-
Cell viability assay (e.g., LDH assay, Calcein-AM/Propidium Iodide staining)
Procedure:
-
Baseline: Acquire baseline measurements of neuronal viability.
-
OGD Induction: Replace the culture medium with pre-warmed, deoxygenated OGD buffer. Place the cultures in a hypoxic chamber (e.g., 95% N₂ / 5% CO₂) at 37°C for a predetermined duration (e.g., 60-90 minutes) to induce excitotoxicity.
-
Treatment: Following OGD, replace the OGD buffer with fresh, pre-warmed plating medium containing either vehicle or different concentrations of this compound (e.g., 1, 10, 50 µM).
-
Incubation: Return the cultures to the normoxic incubator for 24 hours.
-
Viability Assessment: After 24 hours, assess neuronal viability using a chosen assay. Compare the viability of this compound-treated neurons to vehicle-treated and normoxic control neurons.
Protocol 3: Investigating the Effect of this compound on Synaptic Transmission
This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
Mature primary neuronal cultures on coverslips (DIV 14-21)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
This compound stock solution
-
Agonist for AMPA receptors (e.g., AMPA or glutamate)
-
Antagonists for other receptors (e.g., APV for NMDA receptors, picrotoxin for GABA-A receptors)
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF containing antagonists for NMDA and GABA-A receptors.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline AMPA receptor-mediated EPSCs by puffing a low concentration of agonist or by stimulating presynaptic neurons.
-
This compound Application: Perfuse the recording chamber with aCSF containing the desired concentration of this compound for a few minutes.
-
Post-treatment Recording: Record EPSCs again in the presence of this compound.
-
Washout: Perfuse with normal aCSF to wash out this compound and record recovery of EPSCs.
-
Analysis: Compare the amplitude and kinetics of the EPSCs before, during, and after this compound application to determine its inhibitory effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing neuroprotection.
Caption: Role in synaptic plasticity pathways.
References
- 1. Frontiers | The essential role of AMPA receptor GluR2 subunit RNA editing in the normal and diseased brain [frontiersin.org]
- 2. GluA2-lacking, calcium-permeable AMPA receptors – inducers of plasticity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AMPA receptor populations in rat brain cells by the use of subunit-specific open channel blocking drug, IEM-1460 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP316 in GluK1 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of UBP316, a potent and selective antagonist of the GluK1 (GluR5) kainate receptor. This document is intended to guide researchers in effectively utilizing this compound for in vitro and ex vivo studies involving the blockade of GluK1 receptor activity.
Introduction to this compound
This compound, also known as ACET, is a highly potent and selective competitive antagonist for the GluK1 subunit of the kainate receptor. Its high affinity and selectivity make it an invaluable tool for isolating and studying the physiological and pathological roles of GluK1-containing receptors in the central nervous system. This compound has been shown to be effective in blocking both ionotropic and metabotropic signaling pathways mediated by GluK1.
Quantitative Data: Antagonist Potency
The following table summarizes the antagonist potency of this compound and other relevant compounds at kainate receptor subunits. This data is crucial for determining the appropriate working concentrations for various experimental paradigms.
| Compound | Receptor Target | Antagonist Potency | Notes |
| This compound (ACET) | GluK1 (GluR5) | Kb = 1.4 nM | Highly potent and selective. [1] |
| This compound (ACET) | Recombinant human GLUK5 | KB = 7 ± 1 nM | |
| This compound (ACET) | Recombinant human GLUK5/GLUK2 | KB = 5 ± 1 nM | |
| This compound (ACET) | GLUA2, GLUK6, or GLUK6/GLUK2 | IC50 > 100 µM | Demonstrates high selectivity. |
| UBP310 | Native KAR-EPSCs | IC50 ≈ 250 nM | Blocks postsynaptic kainate receptors. |
| UBP310 | Recombinant GluK3 | IC50 = 4.0 µM |
Order of Potency for Inhibiting Isolated KAR-EPSCs: UBP302 < this compound < UBP310.
Signaling Pathways of GluK1 Receptors
GluK1-containing kainate receptors exhibit dual signaling capabilities. They function as ligand-gated ion channels (ionotropic signaling) mediating excitatory neurotransmission. Additionally, they can activate G-protein signaling cascades (metabotropic signaling) independent of their ion channel function.[2][3] This non-canonical pathway involves the activation of the Gαo subunit of heterotrimeric G-proteins, leading to the activation of Phospholipase C (PLC).[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Proteomic Analysis Reveals the Interaction of GluK1 Ionotropic Kainate Receptor Subunits with Go Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interneuronal GluK1 kainate receptors control maturation of GABAergic transmission and network synchrony in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP316 Administration in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
UBP316 is a selective antagonist of the GluK1 subunit-containing kainate receptors. These receptors are implicated in the pathophysiology of epilepsy, making this compound a valuable tool for investigating the role of GluK1 in seizure generation and a potential therapeutic agent. This document provides detailed application notes and protocols for the administration of this compound in common animal models of epilepsy, specifically the kainate and pilocarpine models of temporal lobe epilepsy (TLE) and the pentylenetetrazol (PTZ)-induced seizure model. The protocols are compiled from available literature on this compound and structurally related compounds, such as UBP310, and are intended to serve as a starting point for experimental design. Optimization may be required for specific research questions and animal strains.
Data Presentation
Table 1: Summary of this compound and Related Compound (UBP310) Administration and Effects in Epilepsy Models
| Parameter | Kainate Model (Rat/Mouse) - Projected | Pilocarpine Model (Rat/Mouse) - Projected | PTZ Model (Mouse) |
| Compound | This compound / UBP310 | This compound / UBP310 | UBP310 |
| Animal Species | Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6) | Rat (Sprague-Dawley, Wistar), Mouse (C57BL/6) | Mouse |
| Route of Administration | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosage Range | 1-10 mg/kg (i.p.) - Requires optimization | 1-10 mg/kg (i.p.) - Requires optimization | Not specified |
| Vehicle | Saline, DMSO/Saline mixture | Saline, DMSO/Saline mixture | Not specified |
| Timing of Administration | Pre-treatment (30-60 min before convulsant) or post-seizure onset | Pre-treatment (30-60 min before convulsant) | Pre-treatment before PTZ |
| Observed Effects | Potential reduction in seizure severity and duration | Antagonists of GluK1-containing KARs have been found to prevent pilocarpine-induced limbic seizures.[1] | Showed antiepileptic effects.[1] |
| Key Outcomes Measured | Racine scale seizure scoring, EEG recordings, Histopathology | Racine scale seizure scoring, EEG recordings, Latency to first seizure | Seizure severity scores, Latency to seizures |
Note: Data for kainate and pilocarpine models with this compound are projected based on findings with related compounds and general protocols for these models. Direct experimental data for this compound in these specific models is limited in the currently available literature.
Signaling Pathway
The primary mechanism of action for this compound is the blockade of GluK1 subunit-containing kainate receptors. In the context of epilepsy, overactivation of glutamate receptors, including kainate receptors, contributes to excessive neuronal excitation and seizure activity. By antagonizing GluK1 receptors, this compound is expected to reduce this excitotoxicity.
Experimental Protocols
Kainate-Induced Status Epilepticus Model
This model is widely used to replicate features of human temporal lobe epilepsy.[2][3]
Objective: To assess the anticonvulsant and neuroprotective effects of this compound in the kainate model.
Materials:
-
Male adult rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 20-25g)
-
Kainic acid (KA)
-
This compound
-
Vehicle (e.g., sterile saline, or a solution of DMSO and saline)
-
Anesthesia (for i.c.v. administration)
-
Stereotaxic apparatus (for i.c.v. administration)
-
EEG recording equipment (optional)
-
Behavioral observation setup (e.g., video recording)
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week. If performing EEG, implant electrodes stereotaxically into the hippocampus or cortex and allow for recovery.
-
This compound Preparation: Dissolve this compound in the chosen vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 1-5 ml/kg for rats, 10 ml/kg for mice).
-
Administration:
-
Pre-treatment: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 30-60 minutes prior to kainate injection.
-
Kainate Injection: Administer kainic acid. Dosing can be systemic (e.g., 10-15 mg/kg, i.p. for rats; repeated low doses of 5 mg/kg for C57BL/6J mice) or intracerebral (e.g., intrahippocampal).[4][5]
-
-
Monitoring:
-
Behavioral Assessment: Continuously observe and score seizure activity for at least 2-4 hours using the Racine scale.
-
EEG Recording: If applicable, record EEG to monitor for epileptiform discharges.
-
Pilocarpine-Induced Status Epilepticus Model
This model also induces TLE-like features and is valuable for studying the mechanisms of epileptogenesis.[6]
Objective: To evaluate the efficacy of this compound in preventing or reducing the severity of pilocarpine-induced seizures.
Materials:
-
Male adult rats or mice
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
This compound
-
Vehicle
-
Diazepam or similar anticonvulsant (to terminate status epilepticus if required)
Experimental Workflow:
References
- 1. Increased GluK1 Subunit Receptors in Corticostriatal Projection from the Anterior Cingulate Cortex Contributed to Seizure‐Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kainic Acid Models of Temporal Lobe Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immediate Epileptogenesis after Kainate-Induced Status Epilepticus in C57BL/6J Mice: Evidence from Long Term Continuous Video-EEG Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Term Potentiation with UBP316
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory.[1] N-methyl-D-aspartate receptors (NMDARs) are critical for the induction of many forms of LTP.[2] UBP316 is a selective competitive antagonist for NMDARs containing the GluN2D subunit.[3] This document provides detailed application notes and protocols for utilizing this compound to investigate the role of GluN2D-containing NMDARs in LTP, particularly in the CA1 region of the hippocampus.
Mechanism of Action
This compound, and its analogue UBP145, selectively antagonize GluN2D-containing NMDARs.[3] Studies have shown that UBP145 partially inhibits LTP in wild-type mice but not in GluN2D knockout mice, indicating a specific role for the GluN2D subunit in this form of synaptic plasticity.[3] GluN2D-containing NMDARs are known to contribute to the excitatory drive of GABAergic interneurons in the CA1 region, suggesting that this compound may modulate LTP by affecting inhibitory circuits.[3][4]
Data Presentation
The following table summarizes the quantitative effects of UBP145 (a close analogue of this compound) on Long-Term Potentiation (LTP) in the CA1 region of the hippocampus in wild-type (WT) mice.
| Experimental Condition | LTP (% of baseline fEPSP slope) | Reference |
| Control (WT mice) | 84.3 ± 10.7% | [3] |
| 10 µM UBP145 (WT mice) | 48.5 ± 10.0% | [3] |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing acute rodent hippocampal slices for electrophysiology.[5][6]
Materials:
-
Rodent (e.g., C57BL/6 mouse or Wistar rat)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (ACSF) (see recipe below)
-
Vibrating microtome
-
Recovery chamber
-
Recording chamber
Cutting Solution Recipe (in mM):
-
212.7 Sucrose
-
2.6 KCl
-
1.23 NaH2PO4
-
26 NaHCO3
-
10 D-Glucose
-
3 MgSO4
-
1 CaCl2
ACSF Recipe (in mM):
-
124 NaCl
-
3 KCl
-
1.25 NaH2PO4
-
26 NaHCO3
-
10 D-Glucose
-
1.3 MgSO4
-
2.5 CaCl2
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and prepare 300-400 µm thick transverse hippocampal slices.
-
Transfer the slices to a recovery chamber containing ACSF continuously bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated ACSF for at least 1 hour before recording.
Electrophysiological Recording of LTP
This protocol outlines the procedure for extracellular field potential recordings to measure LTP in the Schaffer collateral-CA1 pathway.
Setup:
-
Submerged-style recording chamber continuously perfused with oxygenated ACSF at a flow rate of 2-3 ml/min.
-
Maintain the temperature of the ACSF in the recording chamber at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
Procedure:
-
Transfer a hippocampal slice to the recording chamber.
-
Position the stimulating and recording electrodes.
-
Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-50% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes, delivering a single test pulse every 30 seconds.
-
To study the effect of this compound, perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10 µM) for at least 30 minutes prior to LTP induction.
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire sequence can be repeated 2-3 times with a 20-second interval.
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope and plot them over time.
Visualizations
Signaling Pathway of LTP Induction and Inhibition by this compound
Caption: Signaling pathway for LTP induction and the inhibitory points of this compound.
Experimental Workflow for Studying LTP with this compound
Caption: Experimental workflow for investigating the effect of this compound on LTP.
Logical Relationship of this compound's Effect on LTP
Caption: Logical diagram of this compound's mechanism of action in modulating LTP.
References
- 1. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of GluN2D-containing NMDA receptors in short-term potentiation and long-term potentiation in mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP316 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium ([Ca2+]) signaling is a fundamental process that governs a multitude of cellular functions, including neurotransmission, synaptic plasticity, and gene expression. N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, are key mediators of Ca2+ influx into neurons. The diverse subunit composition of NMDA receptors gives rise to distinct functional properties. Specifically, NMDA receptors containing the GluN2A subunit are predominantly found at synaptic sites in the mature brain and are characterized by their high ion conductance and rapid deactivation kinetics.[1][2]
UBP316 is a selective antagonist of GluN2A-containing NMDA receptors. This selectivity allows for the targeted investigation of the roles of this specific NMDA receptor subtype in various physiological and pathological processes. Calcium imaging, a technique that utilizes fluorescent indicators to visualize changes in intracellular Ca2+ concentration, is a powerful tool to study the functional consequences of blocking GluN2A-containing NMDA receptors with this compound. These application notes provide a comprehensive guide to utilizing this compound in calcium imaging experiments, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound selectively binds to and inhibits GluN2A-containing NMDA receptors. When glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, the ion channel opens, allowing for the influx of cations, most notably Ca2+. This influx of Ca2+ leads to a rapid increase in the intracellular Ca2+ concentration, which in turn activates a cascade of downstream signaling pathways. One of the key pathways activated by Ca2+ influx through GluN2A-containing NMDA receptors is the Extracellular signal-Regulated Kinase (ERK) pathway, which is part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[3][4] This pathway plays a crucial role in synaptic plasticity and cell survival.[5] By blocking GluN2A-containing NMDA receptors, this compound is expected to attenuate the NMDA-induced rise in intracellular Ca2+ and the subsequent activation of the ERK/MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data for a representative selective GluN2A antagonist, NVP-AAM077. It is anticipated that this compound will exhibit a similar pharmacological profile.
| Parameter | Value | Cell Type / Condition | Reference |
| Working Concentration | 50 nM | Mixed cultures of rat neocortical cells | [6] |
| Effect on Synchronous Ca2+ Activity | 28% decrease in amplitude | Mixed cultures of rat neocortical cells | [6] |
| IC50 for GluN1/GluN2A receptors (TCN-201) | 109 nM | Recombinant receptors | [7] |
Signaling Pathway
Caption: this compound inhibits GluN2A-mediated Ca2+ influx and downstream ERK signaling.
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons using Fluo-4 AM
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ in cultured neurons following NMDA receptor activation and its inhibition by this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM (Thermo Fisher Scientific)
-
Pluronic F-127 (Thermo Fisher Scientific)
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
This compound
-
Microscope equipped for fluorescence imaging (e.g., confocal or widefield) with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)
Procedure:
-
Cell Preparation:
-
Plate primary neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Culture neurons to the desired stage of maturity.
-
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-40 minutes at room temperature in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 20-30 minutes to allow for complete de-esterification of the dye.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in HBSS. A concentration range of 10-100 nM can be a starting point for optimization.
-
Replace the HBSS with the this compound-containing solution and incubate for 10-15 minutes prior to imaging. For control experiments, incubate cells with vehicle-containing HBSS.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Prepare a stimulation solution containing NMDA (e.g., 20-100 µM) and glycine (e.g., 1-10 µM) in HBSS.
-
Add the stimulation solution to the cells while continuously recording the fluorescence signal.
-
Record the fluorescence changes for 5-10 minutes or until the signal returns to baseline.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).
-
Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).
-
Compare the peak ΔF/F₀ and the area under the curve of the calcium transients in the presence and absence of this compound.
-
Protocol 2: Genetically Encoded Calcium Indicators (GECIs)
This protocol provides a general workflow for using GECIs, such as GCaMP6, to monitor neuronal calcium dynamics in response to NMDA receptor modulation by this compound.
Materials:
-
Neurons expressing a GECI (e.g., from transgenic animals or through viral transduction)
-
Artificial cerebrospinal fluid (aCSF) or other suitable imaging buffer
-
NMDA
-
Glycine
-
This compound
-
Two-photon or other fluorescence microscope suitable for GECI imaging (e.g., GCaMP6 excitation ~488 nm, emission ~510 nm)
Procedure:
-
GECI Expression:
-
Utilize neurons from transgenic animals expressing the desired GECI or introduce the GECI into the target neuronal population via viral vectors (e.g., AAV). Allow sufficient time for robust expression.
-
-
Preparation for Imaging (in vivo or in vitro):
-
For in vivo imaging, prepare the animal with a cranial window or implanted GRIN lens over the region of interest.
-
For in vitro slice imaging, prepare acute brain slices and maintain them in a recording chamber with continuous perfusion of aCSF.
-
-
This compound Application:
-
For in vivo experiments, this compound can be applied locally to the brain surface or administered systemically, depending on the experimental question.
-
For in vitro slice experiments, perfuse the slice with aCSF containing the desired concentration of this compound for a sufficient period to allow for equilibration before stimulation.
-
-
Calcium Imaging:
-
Acquire baseline GECI fluorescence from the neurons of interest.
-
Induce neuronal activity and NMDA receptor activation. This can be achieved through sensory stimulation (in vivo) or by bath application of NMDA and glycine (in vitro).
-
Record the changes in GECI fluorescence over time.
-
-
Data Analysis:
-
Perform ROI analysis on neuronal cell bodies or other structures of interest.
-
Calculate ΔF/F₀ as described in Protocol 1.
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients in the presence and absence of this compound.
-
Experimental Workflow
Caption: Workflow for a typical calcium imaging experiment using this compound.
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Ensure optimal dye loading concentration and incubation time.
-
Check the health of the cells.
-
Optimize microscope settings (e.g., laser power, detector gain).
-
-
Phototoxicity:
-
Reduce laser power and/or exposure time.
-
Decrease the frequency of image acquisition.
-
-
Inconsistent Results:
-
Ensure consistent cell culture conditions and reagent concentrations.
-
Carefully control the timing of drug application and stimulation.
-
Use an internal control (e.g., vehicle-treated cells) in every experiment.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the specific contributions of GluN2A-containing NMDA receptors to intracellular calcium signaling. The protocols and information provided in these application notes offer a framework for designing and executing robust calcium imaging experiments to investigate the functional consequences of selectively blocking this important receptor subtype. By carefully controlling experimental parameters and utilizing appropriate data analysis techniques, researchers can gain valuable insights into the role of GluN2A-mediated calcium dynamics in neuronal function and disease.
References
- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. GluN2A‐Selective NMDA Receptor Antagonists: Mimicking the U‐Shaped Bioactive Conformation of TCN‐201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GluN2A/ERK/CREB Signaling Pathway Involved in Electroacupuncture Regulating Hypothalamic-Pituitary-Adrenal Axis Hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. GluN2A-NMDA receptor–mediated sustained Ca2+ influx leads to homocysteine-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Dissolving and Storing UBP316
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP316 is a highly potent and selective antagonist for the GluK1 (formerly GluR5) subunit of the kainate receptor. Its selectivity makes it a valuable tool in neuroscience research for investigating the physiological and pathological roles of GluK1-containing kainate receptors. Proper handling, dissolution, and storage of this compound are critical to ensure its stability and the reproducibility of experimental results. This document provides a detailed protocol for the effective solubilization and storage of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 936095-50-0 |
| Molecular Formula | C₂₀H₁₉N₃O₆S |
| Molecular Weight | 429.45 g/mol |
Data on Solubility and Storage
The following table summarizes the known solubility and storage conditions for this compound. It is crucial to use this information to prepare fresh solutions or store stock solutions appropriately to maintain the compound's integrity.
| Parameter | Solvent/Condition | Value/Specification | Citation |
| Solubility | DMSO | ≥ 2 mg/mL (4.66 mM) | [1] |
| (with assistance) | (Requires ultrasonic agitation, warming, and heating to 60°C for full dissolution at higher concentrations) | [1] | |
| Formulation 1 | ≥ 0.2 mg/mL | [1] | |
| (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [1] | ||
| Formulation 2 | ≥ 0.2 mg/mL | [1] | |
| (10% DMSO, 90% (20% SBE-β-CD in Saline)) | [1] | ||
| Formulation 3 | ≥ 0.2 mg/mL | [1] | |
| (10% DMSO, 90% Corn Oil) | [1] | ||
| Storage (Powder) | -20°C | 2 years | |
| Storage (Solution) | In DMSO at 4°C | 2 weeks | |
| In DMSO at -80°C | 6 months |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional, but recommended for higher concentrations)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-dissolution Preparation :
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Ensure that the DMSO is anhydrous, as hygroscopic DMSO can significantly impact solubility.[1] It is recommended to use a fresh, unopened bottle or an aliquot from a properly stored stock of anhydrous DMSO.
-
-
Weighing the Compound :
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of this compound.
-
-
Dissolution :
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution from 4.29 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
For concentrations at or above 2 mg/mL, warming the solution to 60°C in a water bath or on a heat block is recommended to aid dissolution.[1]
-
If precipitation is observed, sonication can be used in conjunction with warming to facilitate complete solubilization.[1]
-
-
Verification of Dissolution :
-
Visually inspect the solution to ensure that it is clear and free of any particulate matter.
-
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This will minimize freeze-thaw cycles and reduce the risk of contamination.
-
For short-term storage (up to 2 weeks), store the aliquots at 4°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of this compound in signaling pathways and the experimental workflow for its preparation and use.
Caption: this compound's role in antagonizing the GluK1 subunit of the kainate receptor.
Caption: Workflow for the preparation and storage of this compound solutions.
References
Application Notes and Protocols for UBP316 in Isolating Kainate Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP316, also known as ACET, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. Its selectivity for specific KAR subunits makes it a valuable pharmacological tool for isolating and characterizing kainate receptor-mediated currents in neuroscience research. These application notes provide detailed information and protocols for the effective use of this compound in electrophysiological studies.
Kainate receptors are implicated in a variety of physiological and pathological processes, including synaptic transmission, plasticity, and excitotoxicity. The ability to pharmacologically isolate KAR currents from other glutamatergic currents, such as those mediated by AMPA and NMDA receptors, is crucial for elucidating their specific roles in neuronal function. This compound, a willardiine derivative, offers a high degree of selectivity for GluK1 and GluK3-containing kainate receptors, allowing for the precise dissection of their contributions to synaptic events.
Data Presentation
This compound (ACET) and Related Compound (UBP310) Antagonist Activity at Kainate Receptor Subunits
The following table summarizes the antagonist potency of this compound (ACET) and the related compound UBP310 at various homomeric and heteromeric kainate receptor subunits. This data is essential for determining the appropriate concentration of this compound for selective blockade of specific KAR subtypes.
| Compound | Receptor Subunit | Potency (IC₅₀) | Assay Type | Reference |
| This compound (ACET) | homomeric GluK1 | 7.0 ± 1.0 nM | Functional Calcium Fluorescence | [1] |
| homomeric GluK3 | 92 ± 9 nM | Functional Electrophysiology | [2][3] | |
| heteromeric GluK2/3 | Ineffective | Functional Electrophysiology | [4] | |
| UBP310 | homomeric GluK1 | 22 ± 5 nM | Radioligand Binding ([³H]UBP310) | [5] |
| homomeric GluK3 | 23 ± 2 nM | Functional Electrophysiology | [2][3] | |
| heteromeric GluK2/5 | Antagonist | Functional Electrophysiology | [6] |
Note: IC₅₀ values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Isolation of Kainate Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs) in Brain Slices using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for recording and isolating KAR-mediated EPSCs from neurons in acute brain slices.
1. Materials and Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final working concentration in artificial cerebrospinal fluid (aCSF).
-
AMPA Receptor Antagonist: e.g., GYKI 53655 (10-50 µM) or NBQX (10 µM).
-
NMDA Receptor Antagonist: e.g., D-AP5 (50 µM).
-
GABAA Receptor Antagonist: e.g., Picrotoxin (100 µM) or Bicuculline (10 µM) to block inhibitory currents.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Bubble with 95% O₂ / 5% CO₂.
-
Internal Solution (for patch pipette): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
-
Acute brain slices (e.g., hippocampus, cortex).
-
Standard patch-clamp electrophysiology setup.
2. Procedure:
-
Prepare Brain Slices: Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.
-
Establish Whole-Cell Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Identify a neuron of interest using a microscope with DIC optics.
-
Using a glass micropipette (3-7 MΩ resistance) filled with internal solution, approach the neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Pharmacological Isolation of Kainate Receptor Currents:
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate glutamate receptor-mediated currents, first block inhibitory GABAA receptor currents by adding a GABAA receptor antagonist (e.g., 100 µM picrotoxin) to the perfusing aCSF.
-
To isolate kainate receptor currents from AMPA and NMDA receptor currents, add an AMPA receptor antagonist (e.g., 10 µM NBQX or 50 µM GYKI 53655) and an NMDA receptor antagonist (e.g., 50 µM D-AP5) to the aCSF.
-
Record baseline synaptic activity.
-
-
Application of this compound:
-
After establishing a stable baseline of isolated kainate receptor-mediated EPSCs, apply this compound to the perfusion solution at a working concentration of 2 µM . This concentration has been shown to effectively inhibit KAR-EPSCs.[7]
-
Record the synaptic currents in the presence of this compound to observe the blockade of kainate receptor-mediated responses.
-
A washout period, by perfusing with aCSF containing only the AMPA and NMDA antagonists, can be performed to check for the reversibility of the this compound effect.
-
3. Data Analysis:
-
Analyze the amplitude and frequency of the isolated EPSCs before and after the application of this compound.
-
A significant reduction in the EPSC amplitude in the presence of this compound confirms the contribution of kainate receptors to the synaptic current.
Mandatory Visualizations
Signaling Pathways of Kainate Receptors
Kainate receptors exhibit both rapid ionotropic signaling and a slower, metabotropic signaling cascade.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic signaling by kainate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for UBP316 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of UBP316, a selective antagonist of GluK1 and GluK3-containing kainate receptors, in preclinical pain research. The following sections detail the mechanism of action, protocols for in vivo and in vitro experimental designs, and expected data presentation.
Introduction
This compound is a valuable pharmacological tool for investigating the role of kainate receptors in nociceptive signaling. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in the modulation of synaptic transmission and plasticity within pain pathways.[1][2] Specifically, GluK1 and GluK3 subunits are expressed in key areas of the pain neuraxis, including dorsal root ganglion (DRG) neurons and the spinal cord dorsal horn, making them attractive targets for novel analgesic drug development.[1][2][3] this compound offers high selectivity for GluK1 and GluK3 subunits, allowing for the precise dissection of their contribution to both acute and chronic pain states.[3]
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of kainate receptors containing GluK1 and GluK3 subunits. In nociceptive pathways, the activation of these receptors by glutamate contributes to the depolarization of sensory neurons and the enhancement of excitatory synaptic transmission in the spinal cord dorsal horn. By blocking this activation, this compound is hypothesized to reduce the excitability of nociceptive neurons and attenuate pain signaling.
The signaling cascade following the activation of GluK1/GluK3-containing kainate receptors in nociceptors involves the influx of cations (Na+ and Ca2+), leading to membrane depolarization. This depolarization can trigger the opening of voltage-gated calcium channels, further increasing intracellular calcium concentrations. This cascade ultimately results in the release of neurotransmitters, such as glutamate and substance P, from the presynaptic terminals of primary afferent fibers into the dorsal horn, thereby transmitting the pain signal to second-order neurons.
Signaling Pathway of GluK1/GluK3 in Nociception
Caption: this compound blocks glutamate activation of presynaptic GluK1/GluK3 receptors on nociceptors.
In Vivo Pain Models: Protocols and Data Presentation
The following are example protocols for assessing the analgesic efficacy of this compound in rodent models of inflammatory and neuropathic pain. Note: Specific doses and administration routes for this compound have not been extensively published. The provided values are hypothetical and should be optimized in dose-response studies.
Formalin-Induced Inflammatory Pain Model
This model assesses the effects of a compound on both acute nociceptive pain (Phase I) and inflammatory-mediated pain (Phase II).[4]
Experimental Workflow:
Caption: Workflow for the formalin-induced inflammatory pain model.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimation: Place animals in individual observation chambers for at least 30 minutes before testing to allow for acclimation to the environment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw for 60 minutes. Scoring is typically divided into Phase I (0-5 minutes) and Phase II (15-60 minutes).
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle | - | 65.2 ± 5.8 | 150.7 ± 12.3 |
| This compound | 1 | 58.1 ± 6.2 | 125.4 ± 10.9 |
| This compound | 5 | 45.3 ± 4.9 | 80.1 ± 8.5 |
| This compound | 10 | 30.7 ± 3.5 | 45.6 ± 5.1 |
| Positive Control (e.g., Morphine) | 5 | 20.1 ± 2.8 | 30.2 ± 4.2*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (One-way ANOVA with post-hoc test).
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is used to induce a peripheral nerve injury that results in persistent neuropathic pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia.[2][3][5]
Experimental Workflow:
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Baseline Testing: Measure baseline responses to mechanical (von Frey filaments) and thermal (Hargreaves apparatus) stimuli on both hind paws.
-
CCI Surgery: Anesthetize the mouse. Expose the sciatic nerve and place three loose chromic gut ligatures around it. Suture the incision.
-
Post-operative Recovery and Confirmation: Allow animals to recover for 7-14 days. Re-assess mechanical and thermal sensitivity to confirm the development of allodynia and hyperalgesia in the ipsilateral paw.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 7 days).
-
Behavioral Testing: Assess mechanical withdrawal thresholds and thermal withdrawal latencies at set time points after drug administration.
Data Presentation (Hypothetical Data):
| Treatment Group | Dose (mg/kg, i.p., daily) | Mechanical Withdrawal Threshold (g) (Day 7 post-treatment, Mean ± SEM) | Thermal Withdrawal Latency (s) (Day 7 post-treatment, Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.3 | 12.1 ± 0.8 |
| CCI + Vehicle | - | 0.8 ± 0.1 | 5.2 ± 0.4 |
| CCI + this compound | 1 | 1.5 ± 0.2 | 6.8 ± 0.5 |
| CCI + this compound | 5 | 2.8 ± 0.3 | 8.9 ± 0.6 |
| CCI + this compound | 10 | 3.9 ± 0.4 | 10.5 ± 0.7 |
| CCI + Positive Control (e.g., Gabapentin) | 30 | 4.1 ± 0.3 | 11.2 ± 0.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to CCI + Vehicle group (Two-way ANOVA with post-hoc test).
In Vitro Electrophysiology: Protocol and Data Presentation
Whole-cell patch-clamp recordings from dorsal horn neurons in spinal cord slices can be used to investigate the effects of this compound on synaptic transmission in the pain pathway.
Experimental Workflow:
Caption: Workflow for patch-clamp recordings from dorsal horn neurons.
Protocol:
-
Spinal Cord Slice Preparation: Prepare transverse spinal cord slices (300-400 µm) from adult rats or mice.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the superficial dorsal horn (laminae I-II).
-
EPSC Recording: Record spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs). Evoke EPSCs by stimulating dorsal root afferents.
-
This compound Application: After obtaining a stable baseline recording, bath-apply this compound at various concentrations (e.g., 1, 10, 100 µM).
-
Data Acquisition: Record changes in the frequency, amplitude, and kinetics of sEPSCs or the amplitude of eEPSCs in the presence of this compound.
-
Washout: Perfuse the slice with this compound-free artificial cerebrospinal fluid (aCSF) to determine the reversibility of the effects.
Data Presentation (Hypothetical Data):
| This compound Concentration (µM) | sEPSC Frequency (% of Baseline) (Mean ± SEM) | sEPSC Amplitude (% of Baseline) (Mean ± SEM) | eEPSC Amplitude (% of Baseline) (Mean ± SEM) |
| 1 | 85.3 ± 6.1* | 98.2 ± 3.4 | 90.5 ± 5.2 |
| 10 | 52.1 ± 4.8 | 95.7 ± 4.1 | 65.8 ± 7.3 |
| 100 | 25.6 ± 3.2 | 94.1 ± 3.9 | 30.2 ± 4.5 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Baseline (Paired t-test or one-way ANOVA).
Conclusion
This compound is a potent and selective tool for elucidating the role of GluK1 and GluK3 kainate receptors in pain processing. The protocols outlined in these application notes provide a framework for investigating the analgesic potential of this compound in preclinical models of pain. It is crucial to perform dose-response studies and appropriate control experiments to validate the findings. The provided data tables and diagrams serve as templates for organizing and presenting experimental results in a clear and concise manner. Further research utilizing this compound will contribute to a better understanding of the complex mechanisms underlying pain and may lead to the development of novel therapeutic strategies.
References
- 1. Kainate receptor signaling in pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Rodent Analgesia Service | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
UBP316: Application Notes and Protocols for Optogenetics and Circuit Mapping Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP316, also known as ACET, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. KARs are widely expressed in the central nervous system and are implicated in a variety of physiological and pathological processes, including synaptic transmission, plasticity, and neuronal excitability. The dysfunction of KARs has been linked to several neurological and psychiatric disorders, making them a key target for drug development.
This compound exhibits high affinity for GluK1-containing KARs and is also an effective antagonist of homomeric GluK3 receptors.[1] Its selectivity profile makes it a valuable pharmacological tool for dissecting the specific roles of these KAR subunits in neural circuits. In combination with optogenetics, this compound allows for the precise investigation of the contribution of GluK1- and GluK3-containing KARs to synaptic function and information processing within defined neural pathways. This document provides detailed application notes and protocols for the use of this compound in optogenetics and circuit mapping studies.
Mechanism of Action
This compound is a competitive antagonist at the glutamate binding site of GluK1 and GluK3 kainate receptor subunits. By binding to these receptors, it prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of cations (Na+ and Ca2+) and subsequent neuronal depolarization. Kainate receptors can be located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential (EPSP). The subunit composition of KARs determines their pharmacological and biophysical properties. This compound's selectivity allows researchers to isolate and study the function of circuits involving GluK1 and GluK3 subunits, distinguishing their roles from those mediated by other glutamate receptors like AMPA, NMDA, or other kainate receptor subtypes.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound (ACET).
| Parameter | Receptor Subunit | Value | Assay Type | Reference |
| Kb | GluK1 | 1.4 ± 0.2 nM | Radioligand Binding | [1] |
| IC50 | homomeric GluK3 | 92 nM | Electrophysiology | |
| Activity | GluK2 | Ineffective (up to 100 µM) | Electrophysiology | [1] |
| Activity | heteromeric GluK2/3 | No effect | Electrophysiology |
| Compound Property | Value | Reference |
| Molecular Weight | 333.3 g/mol | [1] |
| Solubility | Soluble in DMSO and NaOH (aq) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (ACET) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 10 mM stock solution, dissolve 3.33 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.
Protocol 2: In Vitro Slice Electrophysiology with Optogenetic Stimulation
This protocol describes how to use this compound to investigate the role of GluK1/GluK3-containing kainate receptors in a specific neural circuit using optogenetics in acute brain slices.
Materials:
-
Animals: Mice or rats previously injected with a viral vector expressing an opsin (e.g., Channelrhodopsin-2, ChR2) in the presynaptic cell population of interest.
-
Reagents:
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Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
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This compound stock solution (see Protocol 1).
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(Optional) Tetrodotoxin (TTX) and 4-Aminopyridine (4-AP) to isolate monosynaptic connections.
-
-
Equipment:
-
Vibratome for brain slicing.
-
Electrophysiology rig with a patch-clamp amplifier, microscope with DIC optics, and micromanipulators.
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Light source for optogenetic stimulation (e.g., 473 nm laser or LED) coupled to the microscope.
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Data acquisition system.
-
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the circuit of interest using a vibratome.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Identify the postsynaptic neurons of interest using DIC optics.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
-
Optogenetic Stimulation and Baseline Recording:
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Position the light source over the area containing the axons of the ChR2-expressing neurons.
-
Deliver brief pulses of light (e.g., 1-5 ms) to evoke postsynaptic currents (PSCs).
-
Record stable baseline optogenetically-evoked PSCs for 5-10 minutes.
-
-
Application of this compound:
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Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 1 µM).
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Switch the perfusion to the aCSF containing this compound.
-
Wash-in: Allow the drug to perfuse over the slice for at least 10-15 minutes to ensure complete receptor blockade.
-
-
Recording in the Presence of this compound:
-
Continue to record optogenetically-evoked PSCs. Any reduction in the PSC amplitude can be attributed to the blockade of GluK1/GluK3-containing kainate receptors in the circuit.
-
(Optional) To isolate monosynaptic responses, co-apply TTX (e.g., 1 µM) to block action potentials and 4-AP (e.g., 100 µM) to prolong presynaptic depolarization and facilitate transmitter release directly from the terminals upon light stimulation.
-
-
Data Analysis:
-
Measure the amplitude, kinetics, and frequency of the optogenetically-evoked PSCs before and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Application in Circuit Mapping
The combination of optogenetics and a selective antagonist like this compound provides a powerful approach for high-resolution functional circuit mapping. By expressing ChR2 in a specific presynaptic population and recording from downstream neurons, one can establish the presence of a functional connection. The subsequent application of this compound allows for the determination of whether this connection is mediated, in part or in whole, by GluK1 or GluK3-containing kainate receptors. This approach can be used to:
-
Identify the contribution of KARs to specific synaptic pathways: Determine the extent to which different inputs onto a single neuron rely on KAR-mediated transmission.
-
Dissect the role of presynaptic vs. postsynaptic KARs: By analyzing changes in paired-pulse ratio or spontaneous release frequency, one can infer the locus of this compound's effect.
-
Characterize the functional properties of KAR-mediated synapses: Investigate the kinetics and short-term plasticity of synaptic responses mediated by specific KAR subunits.
By providing a means to selectively silence a component of glutamatergic transmission, this compound is an invaluable tool for elucidating the complex roles of kainate receptors in neural circuit function and for identifying potential therapeutic targets for a range of neurological and psychiatric disorders.
References
Troubleshooting & Optimization
Technical Support Center: UBP316 and ATPA-Induced Currents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with UBP316 not blocking currents induced by (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid (ATPA) in experimental settings.
Troubleshooting Guide: this compound Fails to Block ATPA-Induced Currents
This guide addresses common reasons why this compound may not effectively block ATPA-induced currents and provides systematic steps to identify and resolve the issue.
Question: I am applying this compound, but it is not blocking the currents activated by ATPA. What are the possible reasons?
Answer:
There are several potential reasons for the lack of this compound efficacy. The most common issues relate to the specific kainate receptor subunits present in your experimental system, the concentrations of the agonist and antagonist used, and technical aspects of the experimental setup.
Step 1: Verify the Kainate Receptor Subunit Composition
The most critical factor determining the effectiveness of this compound is the subunit composition of the kainate receptors in your cells or tissue. ATPA is a potent and selective agonist for GluK1-containing kainate receptors.[1][2] this compound is a potent antagonist of GluK1-containing receptors and also blocks homomeric GluK3 receptors.[3][4] However, this compound is reported to be ineffective at blocking heteromeric GluK2/GluK3 receptors.
-
Actionable Advice:
-
Confirm the expression of GluK1 and GluK3 subunits in your experimental model (e.g., cell line, primary neurons) through techniques like RT-PCR, Western blot, or immunohistochemistry.
-
If you are using a heterologous expression system, ensure that you have transfected the correct kainate receptor subunit cDNAs.
-
Be aware that native tissues, such as the hippocampus, express a heterogeneous population of kainate receptors, including heteromeric assemblies that may be insensitive to this compound.[5]
-
Step 2: Review Agonist and Antagonist Concentrations
Inappropriate concentrations of ATPA or this compound can lead to a lack of observable blockade.
-
Actionable Advice:
-
ATPA Concentration: Use a concentration of ATPA that is near its EC50 for the receptor you are studying. High concentrations of ATPA may overcome competitive antagonism by this compound. The EC50 for ATPA at GluK1-containing receptors is in the nanomolar to low micromolar range.[6][7]
-
This compound Concentration: Ensure you are using a sufficient concentration of this compound to achieve blockade. The IC50 of this compound for GluK1 receptors is in the low nanomolar range.[8][9] For GluK3 receptors, a higher concentration in the micromolar range may be necessary.[4] It is advisable to perform a concentration-response curve for this compound to determine its potency in your specific system.
-
Step 3: Assess Experimental Conditions and Protocol
Issues with the experimental setup, particularly in electrophysiology experiments, can lead to erroneous results.
-
Actionable Advice:
-
Solution Exchange: Ensure complete and rapid exchange of your experimental solutions. Inadequate perfusion can result in the continued presence of ATPA, even when you are applying this compound.
-
Drug Stability: Prepare fresh stock solutions of this compound and ATPA. Degradation of the antagonist will reduce its effective concentration.
-
Electrophysiology Rig Health: Verify the stability and low noise level of your patch-clamp setup. High levels of electrical noise can obscure subtle blocking effects.[10][11][12] Check your grounding and ensure all equipment is functioning correctly.
-
Cell Health: Ensure the cells you are recording from are healthy. Unhealthy cells can have altered receptor expression and membrane properties, leading to inconsistent drug responses.
-
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ATPA?
A1: ATPA is a selective and potent agonist for kainate receptors containing the GluK1 subunit (formerly known as GluR5).[1][2] It has significantly lower activity at other kainate receptor subunits and AMPA receptors.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a competitive antagonist that acts at the glutamate binding site of kainate receptors. It shows high affinity for GluK1-containing receptors and can also block homomeric GluK3 receptors.[3][4]
Q3: Can this compound block all types of kainate receptors?
A3: No. While potent at GluK1 and homomeric GluK3 receptors, this compound is not an effective antagonist for heteromeric GluK2/GluK3 receptors.[3] Therefore, the subunit composition of the kainate receptor population in your experimental system is a critical determinant of this compound's effectiveness.
Q4: What are typical working concentrations for ATPA and this compound in electrophysiology experiments?
A4: The optimal concentrations can vary between experimental setups. However, a common starting point for ATPA to elicit currents is in the range of 1-10 µM. For this compound, a concentration of 1-10 µM is often used to achieve blockade of sensitive receptors. It is always recommended to perform a dose-response analysis to determine the optimal concentrations for your specific conditions.
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered a selective kainate receptor antagonist, particularly for GluK1.[8] However, at high concentrations, the possibility of off-target effects on other receptors cannot be entirely excluded. It is good practice to consult the literature for the most up-to-date information on the selectivity of any pharmacological agent.
Quantitative Data Summary
The following tables summarize key quantitative data for ATPA and this compound to aid in experimental design.
Table 1: Potency of ATPA at Kainate Receptor Subunits
| Receptor Subunit | Agonist | Potency (EC50/Ki) | Experimental System | Reference |
| GluK1 (GluR5) | ATPA | Ki = 4.3 nM | Radioligand binding | [1] |
| GluK1/GluK5 | ATPA | EC50 ≈ 6.3 µM | Electrophysiology | [13] |
| GluK2/GluK5 | ATPA | EC50 ≈ 84 µM | Electrophysiology | [13] |
Table 2: Potency of this compound at Kainate Receptor Subunits
| Receptor Subunit | Antagonist | Potency (IC50/Kb) | Experimental System | Reference |
| GluK1 (GluR5) | This compound | Kb = 1.4 nM | Radioligand binding | [8] |
| GluK1 | UBP310 (related compound) | IC50 = 0.02 µM | Ca2+ fluorescence assay | [9] |
| Postsynaptic KARs (mf-CA3) | UBP310 (related compound) | IC50 ≈ 250 nM | Electrophysiology | [3] |
| GluK3 | UBP310 (related compound) | IC50 = 4.0 µM | Electrophysiology | [9] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of ATPA-Induced Currents and Blockade by this compound
This protocol provides a general framework for recording ATPA-induced currents in cultured neurons or brain slices and assessing their blockade by this compound.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 2 MgCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[14][15]
-
Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[14]
-
Agonist Stock Solution: Prepare a 10 mM stock solution of ATPA in water or a suitable solvent.
-
Antagonist Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Vehicle Control: The solvent used for the antagonist stock solution.
2. Electrophysiological Recording:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain whole-cell patch-clamp recordings from the target neurons under voltage-clamp mode.[16][17][18] Hold the membrane potential at -60 mV or -70 mV.
-
Record a stable baseline current for at least 5 minutes.
-
Apply ATPA (e.g., 1-10 µM) to the bath and record the inward current.
-
Wash out the ATPA with aCSF until the current returns to baseline.
-
Pre-incubate the slice/cells with this compound (e.g., 1-10 µM) for 5-10 minutes.
-
Co-apply ATPA in the continued presence of this compound and record the current.
-
Wash out the drugs with aCSF.
3. Data Analysis:
-
Measure the peak amplitude of the ATPA-induced current in the absence and presence of this compound.
-
Calculate the percentage of inhibition by this compound.
-
To determine the IC50, perform the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
Experimental Workflow Diagram
Signaling Pathway
ATPA acts as an agonist at GluK1-containing kainate receptors, which are ionotropic glutamate receptors. Upon binding of ATPA, the receptor's ion channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which depolarizes the cell membrane. This compound acts as a competitive antagonist, binding to the same site as ATPA and preventing the channel from opening.
Kainate Receptor Signaling Pathway
References
- 1. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Channel Recording of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection of GluK1 kainate receptor agonist ATPA against ischemic neuronal injury through inhibiting GluK2 kainate receptor-JNK3 pathway via GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 936095-50-0|DC Chemicals [dcchemicals.com]
- 9. biorxiv.org [biorxiv.org]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. scientifica.cn [scientifica.cn]
- 12. plexon.com [plexon.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 18. homepages.gac.edu [homepages.gac.edu]
troubleshooting UBP316 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP316. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer.
When encountering solubility issues with this compound in aqueous solutions, a systematic approach to troubleshooting is recommended. The following guide will help you identify the potential cause and find a suitable solution.
Initial Steps:
-
-
pKa Determination: To understand the ionization behavior at different pH values.
-
Crystallinity Assessment: Different polymorphic forms can have varied solubilities.
-
LogP Measurement: To determine its lipophilicity.[1]
-
-
Initial Solubility Screening:
-
Test solubility in a range of pH buffers to identify potential pH-dependent solubility.
-
Evaluate solubility in common co-solvents (e.g., DMSO, ethanol) and biocompatible oils.[1]
-
Troubleshooting & Optimization:
| Potential Cause | Possible Solution | Experimental Protocol |
| Incorrect pH | The pH of the buffer may not be optimal for this compound's solubility. | Determine the pKa of this compound and adjust the buffer pH to maximize ionization and, consequently, solubility.[1] |
| High Lipophilicity | The compound is too non-polar to dissolve in the aqueous buffer. | Introduce a biocompatible co-solvent such as DMSO or ethanol at a low, non-toxic concentration. It is crucial to note the final co-solvent concentration in your experimental report as it may influence biological activity.[1] |
| Crystallinity | The crystalline form of this compound may have very low solubility. | Explore the use of amorphous solid dispersions or complexation with cyclodextrins to enhance solubility.[1] |
| Precipitation Over Time | The initial dissolution might have created a supersaturated, unstable solution. | Re-evaluate the dissolution protocol. A slower, more controlled addition of this compound to the solvent or the use of solubility enhancers can help achieve a stable solution.[1] |
| Temperature Fluctuation | A decrease in temperature can lead to precipitation. | Store the this compound solution at a constant, controlled temperature. If the experiment allows, preparing the solution at a slightly elevated temperature might be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
For a compound with unknown solubility, it is recommended to start with a small amount of the substance and test its solubility in a range of solvents from polar to non-polar. A common starting point for poorly water-soluble compounds in biological research is the use of a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium.
Q2: How can I prepare a stock solution of this compound?
-
Weigh out a small, precise amount of this compound.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the solid.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but caution should be exercised to prevent compound degradation.[1]
-
Visually inspect the solution to ensure no undissolved particles remain.
-
This concentrated stock solution can then be serially diluted into aqueous buffers for your experiments. Remember to note the final co-solvent concentration in your assay.[1]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?
This is a common issue known as "crashing out." Here are a few strategies to address this:
-
Lower the Final Concentration: The final concentration of this compound in the aqueous buffer may be above its solubility limit. Try using a lower final concentration.
-
Increase the Co-solvent Percentage: While keeping the co-solvent concentration as low as possible is ideal, a slight increase in the final percentage of DMSO (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same co-solvent concentration to account for any effects of the solvent itself.
-
Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.
-
Prepare a solid dispersion: For more persistent solubility issues, preparing a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution in aqueous media.[2]
Q4: Can I use sonication or heating to dissolve this compound?
Yes, sonication and gentle heating can be effective methods to increase the rate of dissolution. However, it is crucial to ensure that this compound is stable under these conditions and does not degrade. A preliminary stability test is recommended.
Q5: What is the role of the ubiquitin-proteasome pathway and how might this compound interact with it?
The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells.[3] It involves the tagging of substrate proteins with ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), marking them for degradation by the proteasome.[3][4] This pathway is critical for regulating many cellular processes, including the cell cycle, signal transduction, and quality control of proteins.[3][4] A small molecule inhibitor like this compound could potentially target components of this pathway, such as E3 ligases or deubiquitinating enzymes (DUBs), to modulate the degradation of specific proteins.
Visualizations
Caption: A workflow for troubleshooting the poor aqueous solubility of this compound.
Caption: A simplified diagram of the ubiquitin-proteasome pathway and a potential point of inhibition by this compound.
References
Technical Support Center: Optimizing UBP316 Concentration for Specific Brain Regions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of UBP316, a selective antagonist for the GluK1 subunit of the kainate receptor, for experiments in specific brain regions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective antagonist of the GluK1 subunit of the kainate-type ionotropic glutamate receptors.[1][2][3] It is used in neuroscience research to investigate the physiological and pathological roles of GluK1-containing kainate receptors.
Q2: How does the expression of GluK1 vary across different brain regions?
A2: The distribution of GluK1 subunits is not uniform throughout the brain. While subunits like GluK2 and GluK3 are more predominant, GluK1 is expressed in key areas involved in learning, memory, and emotional processing.[4]
-
Hippocampus: While overall GluK1 protein levels are low, they are functionally relevant, particularly in modulating synaptic transmission.[4][5]
-
Amygdala: GluK1 mRNA is expressed in the amygdala, primarily in GABAergic interneurons, and plays a role in regulating anxiety-like behaviors.[6][7] Specifically, GluK1-containing KARs are involved in the functional maturation of parvalbumin-expressing interneurons in the basolateral amygdala.[7][8][9]
-
Prefrontal Cortex (PFC): Grik1 (the gene encoding GluK1) mRNA levels are significant in the medial prefrontal cortex.[6]
-
Striatum and Anterior Cingulate Cortex (ACC): Evidence suggests the presence of extra-synaptic GluK1-containing kainate receptors in striatal neurons, which are involved in seizure-like activities.[10]
Q3: What are some starting concentrations for this compound in brain slice experiments?
A3: Based on published studies, here are some effective concentrations of this compound and its analogue ACET. These should be considered as starting points for your optimization experiments.
| Compound | Brain Region | Concentration | Application | Reference |
| ACET | Amygdala | 200 nM | To confirm the presence of functional GluK1 KARs in PV interneurons. | [7][8] |
| UBP310 | Striatum / ACC | 10 µM | To block KAR-mediated EPSCs and for in vivo antiepileptic effects. | [10] |
| UBP310 | Hippocampus | Not specified | Used to block postsynaptic KARs at mossy fiber-CA3 synapses. | [11] |
Note: UBP310 is a related compound, and its effective concentration may differ from that of this compound. It is crucial to perform a dose-response study for your specific experimental conditions.
Troubleshooting Guide
Problem: No observable effect of this compound at the expected concentration.
-
Solution 1: Verify Slice Viability. Healthy brain slices are crucial for reliable pharmacological data. Ensure your slicing and incubation procedures maintain tissue health.[12][13][14] Dead or unhealthy cells will not respond appropriately to drug application.
-
Solution 2: Check Drug Stability and Delivery. Prepare fresh stock solutions of this compound. Ensure that the perfusion system is delivering the drug to the entire slice at a consistent rate. Inadequate perfusion can lead to a lower-than-expected concentration of the drug reaching the target neurons.
-
Solution 3: Consider Regional and Subcellular Receptor Distribution. The effect of this compound will depend on the density of GluK1 receptors in your specific brain region and neuronal population of interest. As mentioned, GluK1 expression can be low in some areas.[4] The receptors may also be located extra-synaptically, which could influence the required concentration and the observable effect.[10]
-
Solution 4: Re-evaluate the Agonist Concentration (if applicable). If you are using this compound to block the effect of a GluK1 agonist (like ATPA), ensure the agonist concentration is appropriate. An excessively high agonist concentration may require a higher concentration of this compound to achieve effective antagonism.
Problem: High variability in the response to this compound across experiments.
-
Solution 1: Standardize Slice Preparation. Consistency in slice thickness, orientation, and recovery time is critical for reducing variability.[12][15]
-
Solution 2: Control Experimental Parameters. Maintain consistent temperature, pH, and oxygenation of the artificial cerebrospinal fluid (aCSF). Small variations in these parameters can affect neuronal excitability and drug efficacy.
-
Solution 3: Ensure Consistent Animal Age and Strain. The expression of glutamate receptor subunits can change during development and vary between different animal strains. Using animals of a consistent age and genetic background will help reduce variability.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound in Acute Brain Slices
This protocol provides a general framework. Specific parameters should be optimized for your target brain region and experimental setup.
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Prepare coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region in the ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour before starting the experiment.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate.
-
Establish a stable baseline recording (e.g., whole-cell patch-clamp, field potential recording) from the neuron or neuronal population of interest.
-
If studying the antagonistic effect, apply a GluK1 agonist (e.g., ATPA) to elicit a consistent and reproducible response.
-
-
This compound Application and Dose-Response Curve Generation:
-
Prepare a series of this compound dilutions in aCSF. It is advisable to start with a low concentration (e.g., 1 nM) and increase logarithmically (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Apply each concentration of this compound for a sufficient duration to allow for equilibration and a stable effect.
-
After each application, perform a washout with aCSF to assess the reversibility of the drug's effect.
-
Record the response at each concentration and normalize it to the baseline response (or the agonist-induced response).
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 (the concentration that produces 50% of the maximal inhibition).
-
Visualizations
Caption: this compound antagonism of GluK1 signaling.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of kainate receptor subunit ratios in mouse brain using novel chimeric protein standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate receptors coming of age: milestones of two decades of research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of kainate receptors regulating GABAergic transmission in amygdala after early life stress is associated with anxiety-like behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Increased GluK1 Subunit Receptors in Corticostriatal Projection from the Anterior Cingulate Cortex Contributed to Seizure‐Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The brain slice method for studying drug distribution in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The brain slice method for studying drug distribution in the CNS | springermedizin.de [springermedizin.de]
- 14. The brain slice method for studying drug distribution in the CNS [diva-portal.org]
- 15. researchgate.net [researchgate.net]
potential off-target effects of UBP316
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UBP316 (also known as ACET), a selective antagonist for GluK1 and GluK5 subunit-containing kainate receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive antagonist of ionotropic glutamate receptors, with high selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 (formerly KA2) subunits. It functions by binding to the glutamate binding site on these subunits, preventing their activation by the endogenous ligand glutamate.
Q2: What is the selectivity profile of this compound within the kainate receptor family?
A2: this compound is highly selective for GluK1 and GluK5-containing kainate receptors. It exhibits significantly lower affinity for other kainate receptor subunits such as GluK2, GluK3, and GluK6, as well as for AMPA and NMDA receptors. For detailed quantitative data, please refer to the data tables below.
Q3: Has this compound been screened against a broader panel of off-targets (e.g., kinome scan, safety pharmacology panel)?
A3: To date, comprehensive public data from broad off-target screening panels such as kinome scans or extensive safety pharmacology assays for this compound is limited. Its characterization has primarily focused on its activity within the ionotropic glutamate receptor family. Therefore, when interpreting unexpected results, consider the possibility of interactions with targets outside of the glutamate receptor family, although its primary activity is well-defined.
Q4: Can this compound affect metabotropic signaling of kainate receptors?
A4: Yes, some kainate receptors, particularly those containing the GluK1 subunit, can exhibit non-canonical, metabotropic signaling through G-protein coupling. As this compound is an antagonist at the GluK1 subunit, it is expected to block both the ionotropic and any associated metabotropic functions mediated by this subunit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No effect of this compound observed where kainate receptor antagonism is expected. | 1. The kainate receptors in your experimental system do not contain GluK1 or GluK5 subunits. This compound is highly selective and will not significantly block homomeric or heteromeric receptors composed solely of GluK2, GluK3, or GluK6/7. 2. Incorrect concentration of this compound used. 3. Degradation of the this compound stock solution. | 1. Verify the subunit composition of the kainate receptors in your model system using techniques like qPCR, Western blot, or immunohistochemistry. If GluK1 or GluK5 are not present, consider using a broader spectrum kainate receptor antagonist. 2. Confirm that the concentration of this compound is appropriate to antagonize the expected concentration of agonist (e.g., glutamate). Refer to the potency data in the tables below. 3. Prepare a fresh stock solution of this compound. |
| Inconsistent or variable results with this compound. | 1. Fluctuation in endogenous glutamate levels in the experimental preparation. 2. Differences in the expression levels of GluK1 or GluK5 subunits across preparations or cell passages. | 1. Ensure a controlled and stable experimental environment. If possible, measure and control for endogenous glutamate levels. 2. Regularly check the expression levels of the target subunits in your experimental model. |
| Unexpected physiological or cellular effects observed. | 1. The observed effect is mediated by the metabotropic function of GluK1-containing kainate receptors, which is also blocked by this compound. 2. Although not extensively documented, there may be unknown off-target effects of this compound, especially at higher concentrations. | 1. Investigate potential involvement of G-protein signaling pathways downstream of kainate receptor activation in your system. 2. Perform control experiments to rule out off-target effects. Use a structurally different GluK1/GluK5 antagonist if available to confirm that the observed effect is target-specific. Consider performing a dose-response curve to ensure you are using the lowest effective concentration. |
Data Presentation
Table 1: Potency and Selectivity of this compound at Recombinant Human Kainate Receptors
| Receptor Subunit Composition | Antagonist Potency (KB in nM) |
| GluK5 | 7 ± 1 |
| GluK5/GluK2 | 5 ± 1 |
| GluA2 | >100,000 (IC50) |
| GluK6 | >100,000 (IC50) |
| GluK6/GluK2 | >100,000 (IC50) |
Data compiled from published literature.
Experimental Protocols
Protocol: Assessment of this compound Antagonism on Kainate-Evoked Currents in Cultured Neurons using Whole-Cell Patch-Clamp Electrophysiology
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Cell Preparation: Culture primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips.
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Recording Setup:
-
Transfer a coverslip to a recording chamber on an inverted microscope.
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Continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4).
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To isolate kainate receptor currents, include antagonists for other glutamate receptors (e.g., D-AP5 for NMDA receptors, GYKI 52466 for AMPA receptors) and GABAA receptors (e.g., picrotoxin) in the external solution.
-
-
Whole-Cell Recording:
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Obtain whole-cell patch-clamp recordings from selected neurons using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na; pH 7.2).
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Clamp the membrane potential at -60 mV.
-
-
Experimental Procedure:
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Establish a stable baseline recording.
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Apply a kainate receptor agonist (e.g., 10 µM kainate or 100 µM glutamate) for a short duration (e.g., 2-5 seconds) to evoke an inward current.
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Wash out the agonist and allow the current to return to baseline.
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Pre-incubate the neuron with the desired concentration of this compound (e.g., 100 nM) for 2-5 minutes by adding it to the perfusion solution.
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During the incubation with this compound, re-apply the kainate receptor agonist.
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Measure the peak amplitude of the inward current in the absence and presence of this compound.
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Data Analysis:
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Calculate the percentage of inhibition of the agonist-evoked current by this compound.
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To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.
-
Visualizations
Caption: Canonical and non-canonical signaling pathways of GluK1/GluK5-containing kainate receptors and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the antagonistic effect of this compound on kainate receptors.
UBP316 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for UBP316, a potent and selective antagonist for the kainate receptor subunit GluK1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing clear and concise information on the stability, solubility, and handling of this compound in common experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as ACET, functions as a highly potent and selective antagonist for the kainate receptor subunit GluK1 (previously known as GluR5). It is utilized in research to investigate the role of GluK1-containing kainate receptors in various neurological processes.[1] this compound is effective at blocking the depression of both field excitatory postsynaptic potentials (fEPSPs) and monosynaptically-evoked GABAergic transmission induced by ATPA, a selective GluK1 agonist.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO to a desired concentration, for example, 10 mM. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. For in vivo studies, further dilution in appropriate vehicles is necessary.
Q4: What are the recommended storage conditions for this compound stock solutions?
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions, particularly for extended periods, has not been extensively documented in publicly available resources. For experiments requiring aqueous buffers, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use. Storing this compound in aqueous solutions for more than a day is not recommended without specific stability validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage at -20°C. | The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution might be too high. | Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a slightly more dilute stock solution. |
| Inconsistent or unexpected results in cellular assays. | Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. Instability of this compound in the final aqueous assay buffer. | Prepare fresh stock solutions from solid this compound. Prepare fresh dilutions in your assay buffer immediately before each experiment. Perform a concentration-response curve in each experiment to ensure consistent compound activity. |
| Difficulty dissolving this compound powder. | Inadequate solvent volume or insufficient mixing. | Ensure you are using a recommended solvent (e.g., DMSO). Use a sufficient volume of solvent to reach the desired concentration. Gentle warming and vortexing or brief sonication can aid in dissolution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 429.45 g/mol .
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Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
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Aliquot the stock solution into smaller volumes in separate sterile tubes to minimize freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
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Store the aliquots at -20°C or -80°C.
General Protocol for In Vitro Application
Materials:
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10 mM this compound stock solution in DMSO
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Appropriate aqueous experimental buffer (e.g., artificial cerebrospinal fluid, cell culture medium)
Procedure:
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in your experimental buffer to achieve the desired final concentrations for your assay.
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Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
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Apply the this compound solution to your cells or tissue preparation as per your experimental design.
Visualizations
References
how to control for UBP316 vehicle effects
Welcome to the technical support center for UBP316, a potent and selective kainate receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for vehicle effects in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, also known as ACET, is a highly potent and selective antagonist for the GluK1 (formerly iGluR5) subunit of the kainate receptor, with a Kb value of 1.4 nM.[1] It is primarily used in neuroscience research to study the physiological roles of GluK1-containing kainate receptors, including their involvement in synaptic transmission and plasticity.[1][2][3] this compound has been shown to be effective in blocking the depression of field excitatory postsynaptic potentials (fEPSPs) and monosynaptically-evoked GABAergic transmission induced by the GluK1 selective agonist, ATPA.[1]
Q2: What are the common vehicles used to dissolve and administer this compound?
A2: The choice of vehicle for this compound depends on whether the experiment is conducted in vitro or in vivo.
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In Vitro Experiments: For in vitro studies, such as electrophysiology on brain slices, this compound is typically dissolved in an aqueous buffer solution. One common vehicle is a standard artificial cerebrospinal fluid (aCSF) that is continuously perfused over the tissue preparation.[4] Given its chemical structure, a stock solution in a minimal amount of a solvent like dimethyl sulfoxide (DMSO) may be prepared first, and then further diluted into the aqueous experimental medium.
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In Vivo Experiments: For in vivo studies, a multi-component vehicle is often necessary to ensure solubility and bioavailability. A recommended vehicle formulation consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline.[1] The exact proportions of these components may need to be optimized based on the required dose and route of administration.
Q3: Why is it critical to use a vehicle control in my experiments with this compound?
A3: It is essential to include a vehicle control group in your experimental design to differentiate the pharmacological effects of this compound from any potential biological effects caused by the delivery vehicle itself. Solvents like DMSO, while often considered inert, can have intrinsic biological activities, including anti-inflammatory and analgesic properties. Other components, such as Tween 80 or polyethylene glycols (PEGs), can also influence biological systems. Therefore, comparing the this compound-treated group directly against a group that receives the vehicle alone is the only reliable method to determine the true effect of the compound.
Q4: How do I prepare the vehicle control solution?
A4: The vehicle control solution should be prepared with the exact same components and in the same proportions as the vehicle used to dissolve this compound, but without the active compound. For example, if your this compound formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, your vehicle control will be a solution with these exact same percentages of DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guides
Issue: I am observing unexpected effects in my cell culture/animal model after applying the vehicle solution.
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Possible Cause: The concentration of one or more vehicle components may be too high, leading to toxicity or off-target effects.
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Troubleshooting Steps:
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Reduce Solvent Concentration: If using DMSO, ensure the final concentration in your in vitro culture medium is as low as possible, ideally below 0.5%. For in vivo studies, conduct a pilot study to assess the tolerability of the vehicle at the intended concentration and volume.
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Test Individual Vehicle Components: In separate control experiments, test the effect of each individual component of your vehicle (e.g., DMSO alone, PEG300 alone) to identify the source of the unexpected effects.
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Explore Alternative Vehicles: If a particular vehicle component is causing issues, investigate alternative solubilizing agents or formulations that are better tolerated by your experimental system.
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Issue: this compound is precipitating out of my aqueous solution during my in vitro experiment.
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Possible Cause: this compound may have limited solubility in purely aqueous solutions at the desired concentration.
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Troubleshooting Steps:
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Prepare a Concentrated Stock in an Organic Solvent: First, dissolve this compound in a small volume of a water-miscible organic solvent like DMSO to create a concentrated stock solution.
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Perform Serial Dilutions: Dilute the stock solution into your aqueous experimental buffer (e.g., aCSF) in a stepwise manner, ensuring thorough mixing at each step.
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Determine the Solubility Limit: Conduct a solubility test to determine the maximum concentration of this compound that remains in solution in your final experimental buffer containing the minimal necessary percentage of the organic solvent.
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Consider pH Adjustment: The solubility of compounds can be pH-dependent. Investigate if adjusting the pH of your final buffer (within a physiologically acceptable range) improves the solubility of this compound.
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Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices
This protocol is adapted from studies investigating the effects of this compound on synaptic transmission.[4]
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a minimal amount of high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solution:
- On the day of the experiment, thaw an aliquot of the this compound stock solution.
- Dilute the stock solution into the artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 200 nM). The final concentration of DMSO in the aCSF should be kept to a minimum (e.g., <0.1%).
3. Vehicle Control Preparation:
- Prepare a vehicle control aCSF solution containing the same final concentration of DMSO as the this compound working solution.
4. Experimental Procedure:
- Prepare acute hippocampal slices from rodents as per standard laboratory protocols.
- Transfer slices to a recording chamber continuously perfused with oxygenated aCSF.
- Record baseline synaptic activity (e.g., fEPSPs).
- To test the effect of this compound, switch the perfusion to the aCSF containing this compound.
- In a separate set of control experiments, after recording baseline activity, switch the perfusion to the vehicle control aCSF.
- Compare the changes in synaptic activity in the presence of this compound to those observed with the vehicle control.
In Vivo Administration
This protocol provides a general guideline for preparing this compound for systemic administration in animal models, based on common vehicle formulations for poorly water-soluble compounds.[1]
1. Preparation of this compound Formulation:
- Calculate the required amount of this compound for the desired dose and number of animals.
- Prepare the vehicle solution. A common formulation is:
- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline
- First, dissolve the this compound powder in DMSO.
- Add PEG300 and Tween-80 and mix thoroughly.
- Finally, add the saline and vortex until the solution is clear and homogenous.
2. Vehicle Control Preparation:
- Prepare a vehicle control solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, without this compound.
3. Administration:
- Administer the this compound formulation to the treatment group of animals via the desired route (e.g., intraperitoneal injection, oral gavage).
- Administer an identical volume of the vehicle control solution to the control group of animals via the same route.
- Monitor both groups for the desired physiological or behavioral outcomes.
Data Presentation
Table 1: Example Data Summary for an In Vitro Electrophysiology Experiment
| Treatment Group | N | Baseline fEPSP Slope (mV/ms) | fEPSP Slope after Treatment (mV/ms) | % Change from Baseline |
| Vehicle Control (0.1% DMSO in aCSF) | 8 | 0.52 ± 0.04 | 0.51 ± 0.05 | -1.9% |
| This compound (200 nM) | 8 | 0.54 ± 0.03 | 0.27 ± 0.02 | -50.0% |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Example Data Summary for an In Vivo Behavioral Experiment
| Treatment Group | N | Baseline Behavioral Score | Behavioral Score after Treatment | % Change from Baseline |
| Vehicle Control | 10 | 100 ± 5.2 | 98 ± 4.8 | -2.0% |
| This compound (10 mg/kg) | 10 | 102 ± 6.1 | 65 ± 5.5 | -36.3% |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Visualizations
Caption: Experimental workflow for controlling for vehicle effects.
Caption: Signaling pathway illustrating this compound action and potential vehicle effects.
References
interpreting unexpected results with UBP316
Welcome to the technical support center for UBP316. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 7 (USP7). By inhibiting USP7, this compound prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome. A key downstream effect of USP7 inhibition is the stabilization of p53, a critical tumor suppressor protein.
Q2: We are observing significant cell toxicity at concentrations where we don't expect to see an effect. What could be the cause?
A2: This could be due to several factors:
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Off-target effects: At higher concentrations, this compound may inhibit other DUBs or cellular enzymes, leading to unexpected toxicity.
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Cell line sensitivity: The specific cell line you are using may be particularly sensitive to USP7 inhibition or have a dependency on other pathways affected by this compound.
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Compound stability: Ensure the compound has been stored correctly and has not degraded. We recommend preparing fresh dilutions for each experiment.
Q3: Our Western blot results show inconsistent changes in p53 levels after this compound treatment. Why might this be happening?
A3: Inconsistent p53 stabilization can be attributed to:
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Cell confluence: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Overly confluent or starved cells can have altered p53 responses.
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Treatment duration: The kinetics of p53 stabilization can vary between cell lines. A time-course experiment is recommended to determine the optimal treatment duration.
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Reagent quality: Verify the quality and specificity of your p53 antibody.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Target Protein Levels
You are treating cells with this compound to stabilize a known USP7 substrate, but you observe a decrease in its protein levels.
Caption: Troubleshooting unexpected protein decrease with this compound.
| Potential Cause | Suggested Action |
| Off-target effects of this compound | Perform a dose-response curve and consider using a structurally different USP7 inhibitor as a control. |
| Cell line-specific signaling | Investigate the genomic and proteomic profile of your cell line to identify potential unique dependencies. |
| Compensatory ubiquitination by another E3 ligase | Perform co-immunoprecipitation experiments to assess changes in the ubiquitination profile of your target protein. |
| Indirect effect on protein transcription or translation | Analyze mRNA levels of your target protein using qPCR after this compound treatment. |
Issue 2: Lack of Expected Phenotype (e.g., No Apoptosis)
Despite confirming target engagement (p53 stabilization), you do not observe the expected downstream phenotype, such as apoptosis.
Caption: this compound mechanism and potential points of downstream blockade.
| Potential Cause | Suggested Action |
| Mutation in the p53 gene in your cell line | Sequence the TP53 gene in your cell line to confirm it is wild-type. |
| Overexpression of anti-apoptotic proteins (e.g., Bcl-2) | Perform a Western blot for key anti-apoptotic and pro-apoptotic proteins. |
| Defective downstream apoptosis machinery | Use a known apoptosis inducer (e.g., staurosporine) as a positive control to confirm the cell line is capable of undergoing apoptosis. |
| Cell culture conditions affecting apoptosis induction | Ensure cells are not overly confluent and that the media contains the necessary supplements. |
Experimental Protocols
Protocol 1: Western Blot for p53 Stabilization
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Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p53 (1:1000 dilution) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
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Cell Treatment: Seed and treat cells with this compound as described in the Western blot protocol. Include a positive control for apoptosis (e.g., staurosporine).
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
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Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Annexin V-negative, PI-negative: Live cells
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Annexin V-positive, PI-negative: Early apoptotic cells
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Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
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Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Technical Support Center: GluN2B-Selective NMDA Receptor Antagonist Washout and Recovery Kinetics
Disclaimer: Initial searches indicate that UBP316 is a selective antagonist for the kainate receptor GluK1, not the NMDA receptor's GluN2B subunit. There is no available literature on the washout and recovery kinetics of this compound from NMDA receptors. Therefore, this guide will focus on a well-characterized and widely used GluN2B-selective NMDA receptor antagonist, Ifenprodil , to address the principles and challenges of washout and recovery kinetics for this class of compounds.
This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GluN2B-selective NMDA receptor antagonists, with a focus on Ifenprodil.
Frequently Asked Questions (FAQs)
Q1: What is the binding affinity of Ifenprodil for the GluN2B subunit?
Ifenprodil exhibits a high affinity for NMDA receptors containing the GluN2B subunit. Its binding affinity is typically reported as an IC50 or Kd value.
Data Summary: Ifenprodil Binding Affinity
| Parameter | Value | Receptor/Cell Type | Notes |
|---|---|---|---|
| IC50 | 0.34 µM | NR1A/NR2B recombinant receptors | High-affinity inhibition.[1] |
| Kd | 64 nM | GluN1/GluN2B recombinant receptors | Estimated from kinetic modeling of single-channel data.[1] |
| Kd | 320 nM | Soluble N-terminal domains of GluN1b/GluN2B | Measured by calorimetry.[1] |
Q2: How long does it take for Ifenprodil to wash out, and what level of recovery can I expect?
The washout of Ifenprodil is known to be slow and often incomplete. The recovery kinetics can be influenced by experimental conditions. Some studies have reported recovery time constants on the order of tens of seconds to minutes. For instance, a recovery time constant of approximately 50 seconds has been observed after the removal of Ifenprodil.[2] Complete recovery to baseline levels may not always be achievable within a typical experimental timeframe.
Data Summary: Ifenprodil Washout and Recovery Kinetics
| Parameter | Value | Experimental System | Notes |
|---|---|---|---|
| koff (Dissociation Rate Constant) | 90 s-1 | GluN1/GluN2B single-channel recordings | This value is derived from kinetic modeling.[1] |
| Recovery Time Constant (τoff) | ~50 seconds | Rat cortical neurons | Reflects the slow unbinding of Ifenprodil.[2] |
| Recovery after Washout | ~80% reversal | Human Kv1.5 channels (off-target) | While an off-target effect, this study demonstrates partial reversibility after a 6-minute application.[3] |
Q3: Does Ifenprodil have any significant off-target effects?
Yes, Ifenprodil is known to act as an antagonist at alpha-1 adrenergic receptors, which can confound experimental results. It is crucial to include appropriate controls to isolate its effects on NMDA receptors.
Troubleshooting Guides
Issue 1: Slow or Incomplete Washout of Ifenprodil
Symptoms:
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NMDA receptor-mediated currents do not return to baseline levels after prolonged washout.
-
The recovery phase is significantly longer than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Slow Dissociation Kinetics: | Ifenprodil has a slow dissociation rate from the GluN2B subunit.[2] Solution: Extend the washout period significantly. Monitor the recovery for at least 20-30 minutes. It may be necessary to accept partial recovery and normalize the data accordingly. |
| Use of a High Concentration: | Higher concentrations of Ifenprodil will require longer washout times. Solution: Use the lowest effective concentration of Ifenprodil for your experiment. Perform a dose-response curve to determine the optimal concentration. |
| Irreversible Binding of Similar Compounds: | Some GluN2B antagonists, like Ro 25-6981, have been reported to bind irreversibly or have extremely slow washout kinetics.[4][5] Solution: If using other GluN2B antagonists, consult the literature for their specific washout characteristics. For compounds with very slow off-rates, washout may not be practical. |
Issue 2: Inconsistent or Unexpected Electrophysiological Responses
Symptoms:
-
Variability in the degree of inhibition by Ifenprodil.
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Effects that are not consistent with NMDA receptor blockade.
Possible Causes and Solutions:
| Cause | Solution |
| Off-Target Effects: | Ifenprodil's antagonism of alpha-1 adrenergic receptors can produce confounding physiological responses. Solution: Pre-incubate the preparation with a selective alpha-1 adrenergic receptor antagonist, such as Prazosin, before applying Ifenprodil. This will block the off-target effects and isolate the NMDA receptor-mediated actions. |
| pH Sensitivity: | The potency of Ifenprodil can be pH-dependent, with enhanced inhibitory effects at more acidic pH levels. Solution: Ensure the pH of your extracellular solution is stable and consistent across all experiments. This is particularly important in studies mimicking ischemic conditions where extracellular pH may drop. |
| Dependence on Agonist Concentration: | The apparent affinity of Ifenprodil can be influenced by the concentration of the NMDA receptor agonist (e.g., glutamate) used. Solution: Maintain a constant and reported concentration of glutamate and co-agonist (glycine or D-serine) throughout your experiments. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording to Measure Ifenprodil Washout
Objective: To measure the time course of inhibition and subsequent recovery of NMDA receptor currents from Ifenprodil application in cultured neurons or brain slices.
Materials:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, 0.01 Glycine, pH 7.3.
-
Internal Solution (in mM): 135 CsF, 33 CsOH, 2 MgCl2, 1 CaCl2, 10 HEPBS, 11 EGTA, pH 7.4.[1]
-
Agonist Solution: External solution containing 1 mM Glutamate.[1]
-
Ifenprodil Stock Solution: 10 mM Ifenprodil in water.
-
Ifenprodil Application Solution: Agonist solution containing the desired final concentration of Ifenprodil (e.g., 150 nM).[1]
Procedure:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Clamp the cell at a holding potential of -70 mV.[1]
-
Begin perfusion with the external solution.
-
To evoke NMDA receptor currents, apply the agonist solution for a set duration to establish a stable baseline response.
-
Co-apply the Ifenprodil application solution for a sufficient period to achieve a steady-state block.
-
To initiate washout, switch the perfusion back to the agonist solution without Ifenprodil.
-
Continuously record the NMDA receptor currents during the washout period for at least 15-20 minutes to monitor recovery.
-
Data Analysis: Measure the peak amplitude of the NMDA current at baseline, during Ifenprodil application, and at various time points during washout. Normalize the recovery to the baseline response and plot as a function of time. The recovery time course can be fitted with an exponential function to determine the time constant (τoff).
Visualizations
Signaling Pathways
Caption: NMDA Receptor Signaling Pathway and Site of Ifenprodil Inhibition.
Experimental Workflow
Caption: Workflow for an Electrophysiological Washout Experiment.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Ifenprodil Washout Issues.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of NMDA Receptor Plasticity in the BNST Following Adolescent Alcohol Exposure [frontiersin.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
minimizing UBP316 toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UBP316, a glutamate receptor antagonist. Our goal is to help you minimize potential toxicity and ensure reliable experimental outcomes in your cell culture studies.
Troubleshooting Guide
This guide is designed to address specific issues you may encounter during your experiments with this compound.
1. Issue: Significant Cell Death Observed at Recommended Starting Concentrations
-
Question: I used the recommended starting concentration of this compound, but I'm observing widespread cell death in my culture. What could be the cause?
-
Answer: Several factors can contribute to increased cell toxicity. Consider the following:
-
Cell Type Sensitivity: Different cell lines, especially those of neuronal origin, can have varying sensitivities to glutamate receptor antagonists.[1] Your specific cell line may be more sensitive than the model systems used for initial recommendations.
-
Compound Concentration: Ensure accurate preparation of your stock solution and final dilutions. Small errors in dilution can lead to significant changes in the effective concentration.
-
Culture Conditions: The health and density of your cells at the time of treatment are critical. Unhealthy or overly confluent cultures can be more susceptible to chemical stressors.
-
Serum Concentration: Components in serum can sometimes interact with experimental compounds. Consider if your serum concentration is consistent with established protocols for your cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound toxicity.
-
2. Issue: Inconsistent Results Between Experiments
-
Question: My results with this compound are not reproducible. What are the likely sources of variability?
-
Answer: Inconsistent results often stem from subtle variations in experimental parameters. To improve reproducibility:
-
Standardize Cell Passaging: Use cells from a similar passage number for all related experiments.
-
Control for Cell Density: Seed the same number of viable cells for each experiment. Cell density can influence the cellular response to this compound.
-
Consistent Incubation Times: Ensure precise timing of this compound treatment across all experiments.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
3. Issue: Difficulty Determining the Optimal Working Concentration
-
Question: How can I determine the best concentration of this compound that is effective without being overly toxic?
-
Answer: A dose-response experiment is essential to determine the optimal concentration for your specific cell line and experimental goals. This involves treating your cells with a range of this compound concentrations and measuring the biological effect and cell viability.
Key Parameters for Dose-Response Experiments:
| Parameter | Recommended Range | Purpose |
| Concentration Range | Logarithmic scale (e.g., 0.01 µM to 100 µM) | To identify the full range of biological activity, from no effect to maximal effect and toxicity. |
| Incubation Time | 24, 48, and 72 hours | To assess both acute and chronic effects of the compound. |
| Cell Viability Readout | MTT, MTS, or Resazurin Assays[2][3][4] | To quantify the cytotoxic effect at each concentration. |
| Functional Readout | Assay specific to your research question (e.g., measuring downstream signaling) | To determine the effective concentration for the desired biological activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a glutamate receptor antagonist. In pathological conditions like ischemia, excessive glutamate release can lead to excitotoxicity and neuronal cell death.[5][6][7] this compound works by blocking glutamate receptors, thereby preventing the downstream effects of excessive glutamate signaling, such as massive calcium influx and subsequent cell death pathways.
Hypothetical Signaling Pathway of Glutamate Excitotoxicity and this compound Action:
Caption: this compound blocks glutamate receptors to prevent excitotoxicity.
Q2: Which cell viability assay should I use to assess this compound toxicity?
A2: The choice of assay depends on your experimental needs.
-
Metabolic Assays (MTT, MTS, XTT, Resazurin): These are good for high-throughput screening and measure the metabolic activity of viable cells.[2][3][4]
-
Membrane Integrity Assays (Trypan Blue, Propidium Iodide): These directly count viable versus non-viable cells by assessing membrane integrity.[4]
-
ATP Assays: These measure the level of ATP, which is an indicator of metabolically active cells.
Comparison of Common Cell Viability Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells.[3] | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic. |
| MTS/XTT | Reduction of a tetrazolium salt to a water-soluble formazan.[2] | No solubilization step, faster protocol. | Can be more expensive than MTT. |
| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin.[3][4] | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. | Can be sensitive to light and culture medium components. |
| ATP Assay | Luciferase-based measurement of ATP levels. | Very sensitive, rapid, suitable for high-throughput screening. | Requires cell lysis, so it is an endpoint assay. |
Q3: Can I use this compound in long-term cell culture experiments?
A3: Yes, but it requires careful optimization. For long-term studies (greater than 72 hours), it is crucial to:
-
Perform a long-term dose-response curve to identify a non-toxic maintenance concentration.
-
Monitor cell health and morphology regularly.
-
Consider replenishing the media and this compound at regular intervals, depending on the stability of the compound and the metabolic rate of your cells.
Experimental Protocols
1. Protocol: Determining this compound IC50 using a Resazurin-Based Viability Assay
This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control".
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired time (e.g., 48 hours).
-
-
Resazurin Assay:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability versus the log of this compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Logical Relationship for Diagnosing Toxicity Causes:
Caption: Diagnostic flowchart for this compound-induced toxicity.
References
- 1. Neurotoxicity of NMDA receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 5. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of zolpidem against glutamate-induced toxicity is mediated via the PI3K/Akt pathway and inhibited by PK11195 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of Inhibitor-X
Disclaimer: The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, referred to as "Inhibitor-X." The information provided is based on common challenges and strategies for the in vivo delivery of poorly soluble small molecule inhibitors. Since "UBP316" could not be identified in the public domain, this guide is intended to serve as a practical framework for researchers working with similar compounds. All experimental procedures should be adapted and optimized for your specific molecule and research context.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of Inhibitor-X?
A1: The main obstacles to effective in vivo delivery of small molecule inhibitors like Inhibitor-X are typically poor aqueous solubility and limited stability. Low solubility can lead to difficulties in preparing formulations suitable for administration, potentially causing precipitation upon injection and resulting in variable and low bioavailability. Furthermore, chemical instability can lead to rapid degradation in biological fluids, reducing the compound's half-life and therapeutic efficacy.
Q2: How can I improve the solubility of Inhibitor-X for in vivo administration?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, and cyclodextrins, as well as more advanced methods like creating solid dispersions or lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[1][2] The choice of strategy depends on the physicochemical properties of Inhibitor-X.
Q3: What are the common vehicles used for in vivo delivery of small molecule inhibitors?
A3: The choice of vehicle is critical and depends on the inhibitor's properties and the route of administration. Common vehicles include aqueous solutions like saline for water-soluble compounds, and organic co-solvents such as DMSO, ethanol, and polyethylene glycol (PEG) for more lipophilic molecules.[3] Oil-based vehicles like corn or sesame oil are often used for oral or intraperitoneal administration of highly lipophilic compounds.
Q4: How do I choose the appropriate route of administration for Inhibitor-X?
A4: The route of administration should be selected based on the experimental goals, the properties of the formulation, and the desired pharmacokinetic profile. Intravenous (IV) injection provides immediate and 100% bioavailability, while oral gavage (PO) is less invasive but may result in lower and more variable absorption. Intraperitoneal (IP) injection is another common route that offers a balance between ease of administration and systemic exposure.
Q5: What are the key pharmacokinetic parameters I should evaluate for Inhibitor-X?
A5: Key pharmacokinetic parameters to assess include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2). These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of Inhibitor-X.
| Issue | Possible Causes | Troubleshooting Steps |
| Precipitation of Inhibitor-X in formulation | - Poor solubility in the chosen vehicle.- Concentration exceeds the solubility limit.- Temperature changes affecting solubility. | - Optimize Formulation: Experiment with different co-solvents, surfactants, or pH adjustments to increase solubility.- Reduce Concentration: Lower the concentration of Inhibitor-X in the formulation.- Gentle Warming: Warm the formulation to aid dissolution, but be mindful of the compound's thermal stability.- Sonication: Use a sonicator to help dissolve the compound. |
| Inconsistent in vivo efficacy | - Variable bioavailability due to formulation issues.- Inconsistent administration technique.- Degradation of Inhibitor-X in the formulation or in vivo. | - Improve Formulation: Develop a more robust and stable formulation to ensure consistent drug exposure.- Standardize Administration: Ensure consistent and accurate administration techniques.- Assess Stability: Conduct stability studies of your formulation under storage and experimental conditions.- Pharmacokinetic Analysis: Perform a pharmacokinetic study to understand the absorption and clearance of Inhibitor-X. |
| Adverse effects in animals (e.g., irritation, toxicity) | - Toxicity of Inhibitor-X.- Toxicity of the vehicle (e.g., high concentration of DMSO).- Improper administration technique (e.g., esophageal rupture during gavage). | - Toxicity Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Vehicle Control: Always include a vehicle-only control group to assess the effects of the formulation components.- Refine Technique: Ensure proper training and technique for the chosen administration route. |
| Low oral bioavailability | - Poor aqueous solubility.- Extensive first-pass metabolism.- Efflux by transporters like P-glycoprotein. | - Enhance Solubility: Utilize advanced formulation strategies like solid dispersions or lipid-based carriers.[1] - Co-administer with Inhibitors: Consider co-administration with inhibitors of relevant metabolic enzymes or efflux transporters, if ethically and scientifically justified. |
III. Data Presentation: Formulation and Pharmacokinetics
The following tables provide exemplar data for a representative small molecule kinase inhibitor, which can be used as a reference for what to expect with Inhibitor-X.
Table 1: Exemplar Solubility of a Kinase Inhibitor in Different Vehicles
| Vehicle | Composition | Solubility (mg/mL) |
| Saline | 0.9% NaCl in water | < 0.01 |
| 10% DMSO in Saline | 10% Dimethyl sulfoxide, 90% Saline | 0.5 |
| 5% Solutol HS 15 in Water | 5% Kolliphor® HS 15, 95% Water | 1.2 |
| 20% PEG400 in Saline | 20% Polyethylene glycol 400, 80% Saline | 2.5 |
| Optimized Formulation | 10% DMSO, 40% PEG400, 50% Saline | 5.0 |
Table 2: Exemplar Pharmacokinetic Parameters of a Kinase Inhibitor in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Intravenous (IV) | 10 | 4400 | 0.1 | 5800 | 2.6[4] |
| Oral Gavage (PO) | 50 | 798 | 4 | 92903 | 59.6[5][6] |
| Oral Gavage (PO) with Nanosuspension | 50 | 46211 | 6.67 | 289345 | 8.65[2] |
IV. Experimental Protocols
Protocol 1: Preparation of an Optimized Formulation for In Vivo Administration
-
Dissolution of Inhibitor-X:
-
Weigh the required amount of Inhibitor-X powder.
-
In a sterile vial, add the required volume of DMSO to dissolve Inhibitor-X completely. Vortex or sonicate briefly if necessary.
-
-
Addition of Co-solvents:
-
To the DMSO solution, add the required volume of PEG400.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
-
Final Dilution:
-
Slowly add saline to the mixture while vortexing to reach the final desired concentration.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation:
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[5][9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If any resistance is felt, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly administer the formulation.
-
After administration, gently remove the gavage needle.
-
-
Post-Procedure Monitoring:
Protocol 3: Intraperitoneal Injection in Rats
-
Animal Preparation:
-
Weigh the rat to calculate the appropriate injection volume (typically up to 10 mL/kg).
-
Restrain the rat securely, exposing the abdomen.
-
-
Injection Site Identification:
-
Injection Procedure:
-
Insert a sterile needle (23-25 gauge) at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate incorrect placement.
-
Slowly inject the formulation.
-
-
Post-Procedure Monitoring:
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
V. Visualizations
Caption: Experimental workflow for an in vivo study with Inhibitor-X.
Caption: Troubleshooting workflow for inconsistent in vivo results.
Caption: Hypothetical signaling pathway inhibited by Inhibitor-X.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. In vivo Pharmacokinetic Assessment of Lapatinib-Loaded Nanostructured Lipid Carriers Using High-Performance Liquid Chromatography Analysis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. mdpi.com [mdpi.com]
- 9. ijsred.com [ijsred.com]
- 10. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to UBP316 and Other Kainate Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UBP316 (also known as ACET) with other prominent kainate receptor antagonists. The information presented is based on available experimental data, focusing on receptor binding affinity, selectivity, and functional antagonism. Detailed experimental protocols and visualizations of key pathways and workflows are included to support research and development in neuroscience and pharmacology.
Overview of Kainate Receptors and their Antagonists
Kainate receptors are a subtype of ionotropic glutamate receptors that play a crucial role in regulating synaptic transmission and plasticity in the central nervous system.[1] Their dysfunction has been implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases. The development of selective antagonists for different kainate receptor subunits (GluK1-GluK5) is a key area of research for developing novel therapeutics. This compound has emerged as a potent and selective antagonist, particularly for GluK1-containing kainate receptors.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and antagonist potency of this compound and other kainate receptor antagonists across various receptor subunits.
Table 1: Antagonist Potency (Kb/IC50) at Kainate Receptor Subunits
| Antagonist | GluK1 (nM) | GluK2 (nM) | GluK3 (nM) | GluK1/GluK5 (nM) | Reference(s) |
| This compound (ACET) | 1.4 ± 0.2 (Kb) | >100,000 (Kb) | 92 (IC50) | 5 ± 1 (Kb) | [2] |
| UBP310 | 130 (IC50) | >1,650,000 (IC50) | 23 (IC50) | - | [3][4] |
| UBP304 | 110 ± 30 (Kb) | >100,000 (Kb) | - | - | [2] |
| LY382884 | 2,200 ± 400 (Kb) | >100,000 (Kb) | - | - | [2] |
| NBQX | 6,200 ± 600 (Kb) | 5,100 ± 500 (Kb) | - | - | [2] |
Kb values represent the equilibrium dissociation constant of the antagonist, while IC50 values indicate the concentration of the antagonist that inhibits 50% of the agonist response. Lower values indicate higher potency.
Table 2: Binding Affinity (KD/Ki) at Kainate Receptor Subunits
| Antagonist | GluK1 (nM) | GluK2 | GluK3 (nM) | Reference(s) |
| [3H]UBP310 | 21 ± 7 (KD) | No specific binding | 650 ± 190 (KD) | [4][5] |
| UBP315 | 33 ± 4 (Ki) | - | - | [6] |
| UBP318 | 186 ± 23 (Ki) | - | - | [6] |
| LY466195 | 38 ± 7 (Ki) | - | - | [6] |
KD (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate higher affinity.
Signaling Pathways and Experimental Workflows
Kainate Receptor Signaling Pathway
Kainate receptors can signal through both ionotropic (ion channel) and metabotropic (G-protein coupled) pathways.[7] The canonical ionotropic pathway leads to cation influx and neuronal depolarization.[7] The non-canonical metabotropic pathway can modulate neurotransmitter release and neuronal excitability through G-protein signaling.[8]
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of an unlabeled antagonist (like this compound) by measuring its ability to displace a labeled ligand.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow illustrates the process of whole-cell patch-clamp recording to measure the functional antagonism of kainate receptors.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the target kainate receptor subunit in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]kainate or a subunit-selective radiolabeled antagonist like [3H]UBP310), and varying concentrations of the unlabeled test antagonist.[10]
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9]
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of antagonist activity on kainate receptor-mediated currents.
1. Cell/Slice Preparation:
-
Use cultured neurons or acute brain slices known to express the kainate receptor subunits of interest.
-
Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
2. Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an intracellular solution (e.g., containing K-gluconate, ATP, and GTP).[11]
-
Obtain a gigaseal and establish a whole-cell recording configuration on a target neuron.
3. Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Apply a kainate receptor agonist (e.g., glutamate or kainate) to the cell via a perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with the test antagonist at various concentrations.
-
Record the current responses in the absence and presence of the antagonist.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Calculate the percentage of inhibition of the current amplitude by the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 or Kb value.
In Vivo Efficacy
Several kainate receptor antagonists have demonstrated anticonvulsant activity in various animal models of epilepsy. For instance, selective GluK1 antagonists have been shown to prevent epileptic activity in models of temporal lobe epilepsy.[7] While direct comparative in vivo efficacy studies for this compound against a broad range of other kainate antagonists are not extensively detailed in the public domain, its high potency and selectivity for GluK1-containing receptors suggest its potential as a valuable tool for investigating the role of these specific subunits in seizure generation and as a lead compound for the development of novel antiepileptic drugs. Studies with other antagonists like NBQX and GYKI 52466 have shown their effectiveness in maximal electroshock and chemoconvulsant seizure models, though they may also produce motor impairment.[2]
Conclusion
This compound (ACET) stands out as a highly potent and selective antagonist for GluK1-containing kainate receptors, offering a significant advantage for dissecting the physiological and pathological roles of this specific receptor subtype. Its superior selectivity compared to broader-spectrum antagonists like NBQX provides a more targeted approach for therapeutic intervention. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other kainate receptor antagonists in neurological disorders.
References
- 1. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. Anticonvulsant activity of AMPA/kainate antagonists: comparison of GYKI 52466 and NBOX in maximal electroshock and chemoconvulsant seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kainate/AMPA receptor antagonists are anticonvulsant against the tonic hindlimb component of pentylenetetrazol-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to UBP316 and UBP310 Selectivity for Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used kainate receptor antagonists, UBP316 (also known as ACET) and UBP310. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of ionotropic glutamate receptors.
Summary of Selectivity Data
The following table summarizes the reported binding affinities (Ki/Kd) and functional potencies (IC50/Kb) of this compound and UBP310 for various kainate and AMPA receptor subunits. It is important to note that the data are compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Target Receptor Subunit | This compound (ACET) | UBP310 |
| Kainate Receptors | ||
| GluK1 (homomeric) | Kb = 1.4 ± 0.2 nM | IC50 = 130 nM, Kd = 21 ± 7 nM, Ki = 46.7 ± 14.8 nM |
| GluK2 (homomeric) | Ineffective up to 100 µM | No specific binding; >12,700-fold selectivity for GluK1 over GluK2[1] |
| GluK3 (homomeric) | IC50 = 92 nM; Ineffective at 1 µM | IC50 = 23 nM, Kd = 0.65 ± 0.19 µM |
| GluK2/GluK3 (heteromeric) | Ineffective | Ineffective |
| GluK1/GluK5 (heteromeric) | Kb = 5 ± 1 nM | - |
| GluK2/GluK5 (heteromeric) | Ineffective | IC50 = 1.3 µM (for 1 mM glutamate) |
| AMPA Receptors | ||
| GluA2 | - | - |
Note: Kb and Ki values represent binding affinity, while IC50 indicates the concentration required to inhibit 50% of the receptor's response. Kd is the equilibrium dissociation constant. Lower values indicate higher potency/affinity. "-" indicates data not available from the searched sources.
Key Findings on Selectivity
Both this compound and UBP310 are highly potent antagonists of kainate receptors containing the GluK1 subunit.[2][3] this compound (ACET) exhibits a particularly high potency at homomeric GluK1 receptors with a reported Kb value in the low nanomolar range.[2]
Both compounds demonstrate remarkable selectivity for GluK1-containing receptors over those containing the GluK2 subunit.[1][2] Studies have shown that neither this compound nor UBP310 effectively blocks homomeric GluK2 or heteromeric GluK2/GluK3 receptors.[4]
The activity of these compounds at GluK3-containing receptors is more complex. While both have been shown to be potent antagonists of homomeric GluK3 receptors, the reported potencies vary between studies.[4] One study reported IC50 values of 92 nM for this compound and 23 nM for UBP310 at homomeric GluK3 receptors.[4] However, another study found this compound to be ineffective at GluK3 at a concentration of 1 µM.[5]
Regarding heteromeric receptors, this compound is a potent antagonist of GluK1/GluK5 receptors but is ineffective at GluK2/GluK5 receptors.[2] UBP310 has been shown to be an antagonist of recombinant GluK2/GluK5 receptors.[6]
Experimental Methodologies
The selectivity data presented in this guide were primarily generated using three key experimental techniques: radioligand binding assays, functional electrophysiological recordings, and calcium imaging assays.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Experimental Workflow:
Radioligand Binding Assay Workflow
Protocol:
-
Membrane Preparation: Membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3).[4]
-
Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]kainate or [3H]UBP310) and varying concentrations of the unlabeled competitor compound (this compound or UBP310).[4]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki or Kd) of the competitor for the receptor.[4]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures the effect of a compound on the ion flow through the receptor channel in response to an agonist.
Experimental Workflow:
TEVC Electrophysiology Workflow
Protocol:
-
Receptor Expression: cRNA encoding the desired kainate receptor subunit is injected into Xenopus laevis oocytes. The oocytes are then incubated to allow for receptor expression on the cell surface.
-
Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (e.g., -70 mV).
-
Agonist and Antagonist Application: A kainate receptor agonist (e.g., glutamate or kainate) is applied to the oocyte to elicit an inward current. To determine the potency of an antagonist, the agonist is co-applied with varying concentrations of the antagonist (this compound or UBP310).
-
Data Recording and Analysis: The resulting currents are recorded and analyzed to determine the concentration of the antagonist that causes a 50% reduction in the agonist-evoked current (IC50).
Calcium Imaging Assays
This functional assay measures changes in intracellular calcium concentration in response to receptor activation. It is a high-throughput method to assess antagonist potency.
Experimental Workflow:
Calcium Imaging Assay Workflow
Protocol:
-
Cell Culture: HEK293 cells stably expressing the kainate receptor subunit of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or UBP310).
-
Agonist Application: A kainate receptor agonist is added to the wells to stimulate the receptors, leading to calcium influx and an increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The data are analyzed to determine the IC50 value of the antagonist.
Signaling Pathway Context
Kainate receptors are ionotropic glutamate receptors that, upon binding to an agonist like glutamate, undergo a conformational change that opens an ion channel permeable to cations such as Na+ and Ca2+. The influx of these ions leads to depolarization of the cell membrane and subsequent downstream signaling events. Antagonists like this compound and UBP310 bind to the same site as the agonist but do not activate the receptor, thereby preventing channel opening and inhibiting neuronal excitation.
Kainate Receptor Signaling and Antagonism
Conclusion
Both this compound and UBP310 are invaluable tools for the study of kainate receptor pharmacology. This compound (ACET) appears to be a more potent antagonist at GluK1-containing receptors. Both compounds exhibit excellent selectivity for GluK1 over GluK2. Their effects on GluK3-containing receptors are potent but can vary depending on the experimental conditions. The choice between this compound and UBP310 will depend on the specific research question, the receptor subtypes being investigated, and the desired potency and selectivity profile. Researchers should carefully consider the data from multiple studies and, if possible, validate the selectivity of their chosen antagonist in their own experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Validating UBP316 Specificity for GluK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UBP316, a potent antagonist of the GluK1 kainate receptor subunit, with other alternative antagonists. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate pharmacological tools for their studies.
Comparative Analysis of GluK1 Antagonist Specificity
The selectivity of a pharmacological agent is paramount for the accurate interpretation of experimental results. This compound, a derivative of willardiine, has been developed as a selective antagonist for GluK1-containing kainate receptors. To objectively assess its specificity, we have compiled available binding affinity data (Ki in nM) for this compound and other commonly used GluK1 antagonists across various glutamate receptor subunits.
| Compound | GluK1 | GluK2 | GluK3 | GluK5 | AMPA | NMDA |
| This compound (ACET) | Potent Antagonist | No significant activity | Potent Antagonist | No significant activity | >500-fold selectivity over AMPA | Ineffective |
| UBP310 | 21 nM (Kd) | No specific binding | 650 nM (Kd) | - | >500-fold selectivity over AMPA | Ineffective |
| LY466195 | 52 nM | - | - | - | - | - |
| UBP302 | Potent and selective | Negligible binding | Similar to this compound | Negligible binding | - | - |
Experimental Protocols for Specificity Validation
To determine the specificity of this compound for GluK1, two primary experimental approaches are recommended: radioligand binding assays and whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This method directly measures the affinity of the antagonist for the receptor of interest.
Objective: To determine the inhibition constant (Ki) of this compound for GluK1 and other glutamate receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing individual human kainate (GluK1, GluK2, GluK3, GluK5), AMPA, or NMDA receptor subunits.
-
Radioligand specific for the receptor of interest (e.g., [3H]kainate or a subunit-selective radiolabeled antagonist like [3H]UBP310).
-
This compound and other competing, unlabeled ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or other compounds) in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C or room temperature).
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the ability of the antagonist to inhibit ion channel currents mediated by the target receptor.
Objective: To determine the functional inhibition of GluK1-mediated currents by this compound.
Materials:
-
HEK293 cells transiently or stably expressing the GluK1 subunit.
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes (for recording electrodes).
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 Na2ATP, 0.4 NaGTP, pH 7.2.
-
GluK1 agonist (e.g., glutamate or kainate).
-
This compound.
Procedure:
-
Cell Preparation: Plate the cells expressing GluK1 onto coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Form a giga-ohm seal between the recording pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply the GluK1 agonist to the cell to evoke an inward current.
-
Antagonist Application: Co-apply this compound with the agonist and measure the reduction in the current amplitude.
-
Dose-Response: Apply a range of this compound concentrations to determine the IC50 for the inhibition of the agonist-evoked current.
-
Specificity Testing: Repeat the experiment on cells expressing other glutamate receptor subtypes (e.g., GluK2, AMPA, NMDA) to confirm the selectivity of this compound.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in validating this compound specificity, the following diagrams illustrate the experimental workflow and the signaling pathway of GluK1.
Conclusion
This compound is a valuable tool for investigating the physiological and pathological roles of GluK1-containing kainate receptors. Its high selectivity, as demonstrated by comparative binding and functional data, makes it a superior choice over less specific antagonists. The experimental protocols provided in this guide offer a framework for researchers to independently validate the specificity of this compound and other antagonists in their experimental systems. The provided diagrams offer a visual summary of the validation workflow and the molecular mechanism of this compound action. Careful consideration of antagonist specificity is crucial for advancing our understanding of kainate receptor function in the central nervous system.
UBP316 vs. Non-Selective Glutamate Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of UBP316, a selective kainate receptor antagonist, with commonly used non-selective glutamate blockers. The information presented is intended to assist researchers in selecting the appropriate pharmacological tools for their experimental needs.
Introduction to Glutamate Receptor Antagonists
Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels crucial for fast synaptic transmission and are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors. While non-selective glutamate blockers are valuable for broadly inhibiting excitatory signaling, selective antagonists like this compound are essential for dissecting the specific roles of receptor subtypes in physiological and pathological processes.
This compound is a potent and highly selective competitive antagonist of the GluK1 (formerly known as GluR5) subunit of the kainate receptor.[1][2] In contrast, non-selective glutamate blockers, such as Kynurenic Acid, CNQX, and AP5, inhibit multiple glutamate receptor subtypes.
Quantitative Comparison of Antagonist Potency
The following table summarizes the antagonist potency (Kb, Ki, and IC50 values) of this compound and common non-selective glutamate blockers at different iGluR subtypes. Lower values indicate higher potency.
| Compound | Receptor Subtype | Potency (nM) | Notes |
| This compound (ACET) | GluK1 (Kainate) | 1.4 (Kb) | Highly selective for GluK1-containing kainate receptors.[1][2] |
| GluA2 (AMPA) | >100,000 (IC50) | ||
| GluK2/5 (Kainate) | 5 (Kb) | ||
| GluK6 (Kainate) | >100,000 (IC50) | ||
| Kynurenic Acid | NMDA (Glycine Site) | 24,400 (IC50) | Broad-spectrum antagonist.[3] Potency at the NMDA receptor is dependent on glycine concentration. |
| Kainate | 500,000 (ID50) | Competitively inhibits kainate receptors.[4] | |
| AMPA | >10,000 (IC50) | Lower potency for AMPA receptors. | |
| CNQX | AMPA | 300 - 400 (IC50) | Potent competitive antagonist of AMPA and kainate receptors.[5][6][7][8][9] |
| Kainate | 1,500 - 4,000 (IC50) | [5][6][7][8][9] | |
| NMDA (Glycine Site) | 25,000 (IC50) | Also acts as an antagonist at the glycine site of the NMDA receptor.[5][7] | |
| D-AP5 | NMDA | 1,400 (Kd) | Selective and competitive antagonist of the NMDA receptor.[10] |
| AMPA | Inactive | ||
| Kainate | Inactive |
Signaling Pathways and Antagonist Sites of Action
The diagram below illustrates the classification of ionotropic glutamate receptors and the primary sites of action for this compound and the non-selective antagonists discussed.
Caption: Sites of action for this compound and non-selective glutamate blockers.
Experimental Protocols
Accurate characterization of glutamate receptor antagonists relies on standardized and robust experimental protocols. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Competitive Inhibition
This assay determines the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the specific glutamate receptor subtype of interest (e.g., HEK293 cells stably transfected with GluK1) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]kainate or a specific labeled antagonist) is incubated with the cell membranes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). A range of concentrations of the unlabeled test compound (e.g., this compound) is added to compete for binding. Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the ion flow through glutamate receptors in response to agonist application and the inhibitory effect of antagonists.
Caption: Workflow for characterizing an antagonist using patch-clamp.
Detailed Methodology:
-
Cell Preparation: Neurons or cell lines expressing the target glutamate receptor are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: A specific agonist for the receptor of interest (e.g., kainic acid for kainate receptors) is applied to the cell using a rapid application system to evoke an inward current.
-
Antagonist Application: The agonist is then co-applied with increasing concentrations of the antagonist (e.g., this compound). The current response is recorded for each concentration.
-
Data Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist. The percentage of inhibition is calculated for each antagonist concentration, and the data are plotted to determine the IC50 value. The mechanism of antagonism (competitive vs. non-competitive) can be determined by analyzing the effect of the antagonist on the agonist dose-response curve.
Conclusion
This compound is a highly potent and selective antagonist of GluK1-containing kainate receptors, offering a significant advantage for studies requiring the specific inhibition of this receptor subtype. Its high selectivity, with minimal off-target effects on AMPA and NMDA receptors, makes it a precise tool for elucidating the physiological and pathophysiological roles of GluK1. In contrast, non-selective blockers like Kynurenic Acid and CNQX are suitable for experiments where a broad-spectrum inhibition of ionotropic glutamate receptors is desired. The choice between this compound and a non-selective blocker will ultimately depend on the specific research question and the level of pharmacological precision required.
References
- 1. The glutamate receptor antagonists CNQX and MPEP decrease fast ripple events in rats treated with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
- 10. Glutamate Receptor Activity Is Required for Normal Development of Tectal Cell Dendrites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of UBP316: A Comparative Analysis of its Cross-Reactivity with AMPA and NMDA Receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of UBP316 with two key ionotropic glutamate receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the N-methyl-D-aspartate (NMDA) receptor. The data presented herein demonstrates that this compound, also known as ACET, is a highly selective antagonist for a different class of glutamate receptors, the kainate receptors, with negligible interaction with both AMPA and NMDA receptors.
Executive Summary of this compound's Receptor Selectivity
This compound, a derivative of willardiine, has been extensively characterized as a potent and selective antagonist of kainate receptors, particularly those containing the GluK1 (formerly GluR5) subunit. In contrast, comprehensive pharmacological studies have revealed a significant lack of activity at both AMPA and NMDA receptors. This high degree of selectivity makes this compound a valuable pharmacological tool for elucidating the specific physiological and pathological roles of kainate receptors, without the confounding effects of modulating AMPA or NMDA receptor activity.
Comparative Analysis of this compound's Receptor Activity
The following table summarizes the quantitative data on the binding affinity and functional antagonism of this compound at AMPA, NMDA, and kainate receptors, highlighting its remarkable selectivity.
| Receptor Subtype | Ligand | Assay Type | Measured Parameter | Value | Reference |
| AMPA Receptor | |||||
| GluA2 | This compound (ACET) | Electrophysiology | IC₅₀ | >100 µM | [1] |
| NMDA Receptor | |||||
| General | Willardiine Derivatives | Preliminary Studies | Activity | No significant activity | [2] |
| Kainate Receptor | |||||
| Native GluK1-containing | This compound (ACET) | Electrophysiology | K_b_ | 1.4 ± 0.2 nM | [2] |
| Recombinant human GluK1 | This compound (ACET) | Electrophysiology | K_b_ | 7 ± 1 nM | [1] |
| Recombinant human GluK1/GluK2 | This compound (ACET) | Electrophysiology | K_b_ | 5 ± 1 nM | [1] |
| Recombinant human GluK2 | This compound (ACET) | Electrophysiology | Activity | Ineffective up to 100 µM | [2] |
| Recombinant human GluK3 | This compound (ACET) | Electrophysiology | Activity | No effect at 1 µM | [2] |
Experimental Methodologies
The determination of this compound's receptor selectivity has been established through rigorous experimental protocols, primarily electrophysiological recordings and radioligand binding assays.
Electrophysiological Recordings
Objective: To functionally assess the antagonist activity of this compound at recombinant and native glutamate receptors.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNA encoding specific subunits of AMPA, NMDA, or kainate receptors.
-
Whole-Cell Patch-Clamp: Transfected cells are identified, and whole-cell voltage-clamp recordings are performed. Cells are typically held at a membrane potential of -60 mV.
-
Agonist Application: A specific agonist for the receptor of interest (e.g., glutamate or AMPA for AMPA receptors, NMDA/glycine for NMDA receptors, kainate for kainate receptors) is rapidly applied to elicit an inward current.
-
Antagonist Application: this compound is co-applied with the agonist at varying concentrations.
-
Data Analysis: The inhibition of the agonist-induced current by this compound is measured. The concentration of this compound that produces 50% inhibition of the maximal agonist response is determined as the IC₅₀ value. For competitive antagonists, the antagonist dissociation constant (K_b_) is calculated from the shift in the agonist concentration-response curve in the presence of the antagonist.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for different glutamate receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes are prepared from brain tissue or from cells expressing the recombinant receptor of interest.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]AMPA for AMPA receptors, [³H]MK-801 for NMDA receptors, or a subtype-selective kainate receptor radioligand) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The inhibition constant (K_i_) is then calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the processes involved in assessing cross-reactivity and the distinct signaling cascades of AMPA and NMDA receptors, the following diagrams are provided.
Conclusion
The available experimental evidence unequivocally demonstrates that this compound (ACET) is a highly selective antagonist for kainate receptors, with a pronounced lack of cross-reactivity for both AMPA and NMDA receptors. Its high potency at GluK1-containing kainate receptors, coupled with its inactivity at AMPA and NMDA receptor subtypes, establishes this compound as a critical tool for the precise dissection of kainate receptor function in the central nervous system. For researchers in neuropharmacology and drug development, the high selectivity of this compound minimizes the potential for off-target effects, enabling more accurate and reliable investigations into the therapeutic potential of targeting kainate receptors in various neurological and psychiatric disorders.
References
Unveiling the Role of GluK1: A Comparative Guide to the Genetic Validation of UBP316's Effects
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the selective GluK1 kainate receptor antagonist, UBP316, in wild-type versus GluK1 knockout mice. This analysis, supported by experimental data, offers a clear genetic validation of this compound's mechanism of action and highlights the pivotal role of the GluK1 subunit in neuronal signaling and seizure pathology.
The kainate receptor subunit GluK1 has emerged as a significant target in the development of novel therapeutics for neurological disorders, including epilepsy and anxiety. This compound, a potent and selective antagonist of GluK1-containing kainate receptors, has been instrumental in dissecting the physiological and pathological functions of these receptors. The use of GluK1 knockout (KO) mice provides an invaluable tool for validating the specificity of this compound and for elucidating the precise contributions of GluK1 to neuronal processes.
Comparative Analysis of this compound Effects
This section presents a summary of the differential effects of this compound in wild-type and GluK1 knockout mice across key experimental paradigms.
Electrophysiological Effects
The primary mechanism of this compound is the blockade of ionotropic signaling through GluK1-containing kainate receptors. This effect is most directly observed at the synaptic level.
| Experimental Paradigm | Effect in Wild-Type Mice | Effect in GluK1 Knockout Mice | Inference |
| Kainate-induced inward currents in neurons | This compound blocks inward currents evoked by the GluK1-selective agonist ATPA. | ATPA fails to evoke significant inward currents, and this compound has no effect.[1] | Confirms this compound's antagonistic action is mediated through GluK1. |
| Excitatory Postsynaptic Currents (EPSCs) | The GluK1-selective antagonist ACET (this compound) significantly reduces the amplitude of evoked EPSCs in certain neuronal populations, such as parvalbumin interneurons. | ACET (this compound) has no significant effect on EPSC amplitude. | Demonstrates that GluK1-containing receptors contribute to excitatory neurotransmission in specific circuits. |
Seizure Models
Given the role of glutamate receptors in excitotoxicity and seizure generation, the anticonvulsant potential of this compound has been investigated using various seizure models.
| Seizure Model | Effect of this compound in Wild-Type Mice | Phenotype of GluK1 Knockout Mice | Inference |
| Kainate-induced seizures | Pre-treatment with a GluK1 antagonist like UBP310 (a related compound) can reduce seizure severity. | GluK1 KO mice show altered susceptibility to kainate-induced seizures, though responses can be complex depending on the specific brain region and developmental stage. Some studies suggest a reduced seizure propensity in the absence of GluK1 for certain seizure types.[1] | Suggests that this compound's anticonvulsant effects in this model are at least partially mediated by blocking GluK1. The remaining seizure activity in KO mice points to the involvement of other kainate receptor subunits. |
| Pentylenetetrazol (PTZ)-induced seizures | The proconvulsant activity of PTZ is not mediated by GluK1 kainate receptors.[1] | Deletion of GluK1 does not elevate the seizure threshold in the PTZ model.[1] | Indicates that this compound is unlikely to be effective in seizure models where the primary mechanism is independent of GluK1 activation. |
| 6 Hz corneal electroshock | Not explicitly tested with this compound. | Deletion of GluK1 does not elevate the seizure threshold in the 6 Hz model.[1] | Further supports that GluK1 is not essential for seizure generation in all models. |
Behavioral Effects
GluK1 receptors are also implicated in the modulation of mood and anxiety.
| Behavioral Paradigm | Effect of this compound in Wild-Type Mice | Phenotype of GluK1 Knockout Mice | Inference |
| Anxiety-like behavior (e.g., Elevated Plus Maze, Open Field Test) | The direct effects of this compound on anxiety are not extensively documented in comparative studies. | GluK1 KO mice exhibit altered anxiety-related behaviors.[2][3][4][5] | The altered anxiety phenotype in GluK1 KO mice suggests that pharmacological modulation of GluK1 with antagonists like this compound could have anxiolytic or anxiogenic effects, warranting further investigation. |
| Locomotor Activity | Systemic administration of the GluK1 agonist ATPA causes locomotor arrest in wild-type mice, an effect absent in GluK1 KO mice.[1] | GluK1 KO mice show reduced total distance traveled in the open field test.[2][4] | This compound would be expected to block the ATPA-induced locomotor arrest in wild-type mice, and the baseline locomotor differences in KO mice highlight the role of GluK1 in motor control. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Animals
-
Wild-Type Mice: C57BL/6J mice are commonly used as the wild-type control strain.
-
GluK1 Knockout Mice: Constitutive or conditional GluK1 knockout mice on a C57BL/6J background are used. Conditional knockouts allow for cell-type-specific deletion of the Grik1 gene.
Electrophysiology
Recording of Excitatory Postsynaptic Currents (EPSCs):
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or amygdala) are prepared from adult mice.
-
Recording: Whole-cell patch-clamp recordings are performed on identified neurons (e.g., pyramidal cells or interneurons).
-
Stimulation: A stimulating electrode is placed to evoke synaptic responses.
-
Drug Application: A baseline of evoked EPSCs is recorded, after which this compound (ACET) is bath-applied at a concentration of 200 nM.
-
Analysis: The amplitude and kinetics of the EPSCs before and after drug application are compared.
Seizure Induction Models
Kainate-Induced Seizures:
-
Drug Preparation: Kainic acid is dissolved in sterile saline.
-
Administration: Mice are injected intraperitoneally (i.p.) with a single high dose of kainic acid (e.g., 20-30 mg/kg) or with repeated low doses (e.g., 5 mg/kg every 20-30 minutes) until status epilepticus is induced.[6][7]
-
Seizure Scoring: Seizure severity is scored using a modified Racine scale.[8]
-
Pharmacological Intervention: this compound or vehicle is administered prior to the kainic acid injection to assess its anticonvulsant effect.
Pentylenetetrazol (PTZ)-Induced Seizures:
-
Drug Preparation: PTZ is dissolved in sterile 0.9% sodium chloride.[9]
-
Administration: A sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p.) is administered.[10]
-
Observation: Mice are observed for seizure activity, which is scored according to a standardized scale.[11]
-
Kindling Model: For a chronic model, sub-convulsive doses of PTZ are administered repeatedly over several days.[10][12]
Behavioral Assays
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Increased time in the open arms is indicative of reduced anxiety-like behavior.
Open Field Test:
-
Apparatus: A square arena with walls.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for a specified duration.
-
Data Collection: Locomotor activity (total distance traveled) and the time spent in the center versus the periphery of the arena are measured.
-
Interpretation: Increased time in the center is considered a sign of reduced anxiety.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the underlying mechanisms and experimental designs.
Caption: Simplified signaling pathway of GluK1-containing kainate receptors and the antagonistic action of this compound.
Caption: Experimental workflow for comparing the effects of this compound in wild-type and GluK1 knockout mice.
Caption: Logical framework for the genetic validation of this compound's mechanism of action using GluK1 knockout mice.
References
- 1. Role of GluK1 Kainate Receptors in Seizures, Epileptic Discharges, and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral analysis of kainate receptor KO mice and the role of GluK3 subunit in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Repeated low-dose kainate administration in C57BL/6J mice produces temporal lobe epilepsy pathology but infrequent spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immediate Epileptogenesis after Kainate-Induced Status Epilepticus in C57BL/6J Mice: Evidence from Long Term Continuous Video-EEG Telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Impacts of Surgery and Intracerebral Electrodes in C57BL/6J Mouse Kainate Model of Epileptogenesis: Seizure Threshold, Proteomics, and Cytokine Profiles [frontiersin.org]
- 9. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 11. Determination of seizure susceptibility to pentylenetetrazol [bio-protocol.org]
- 12. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing in vitro and in vivo efficacy of UBP316
An objective comparison of the in vitro and in vivo efficacy of UBP316 cannot be provided at this time. Extensive searches for "this compound" have not yielded any specific information regarding its efficacy, mechanism of action, or associated experimental protocols.
The scientific literature and available databases do not contain discernible data related to a compound designated as this compound. It is possible that "this compound" may be an internal development code not yet publicly disclosed, a misnomer, or a compound with very limited public information.
To provide a comprehensive comparison as requested, detailed experimental data from both laboratory (in vitro) and animal (in vivo) studies are essential. This would typically include, but is not limited to:
-
In Vitro Data:
-
IC50/EC50 values in various cell lines
-
Enzyme inhibition constants (Ki)
-
Cell viability and proliferation assays
-
Cell migration and invasion assays
-
Analysis of protein expression and signaling pathways (e.g., Western blotting)
-
-
In Vivo Data:
-
Pharmacokinetic parameters (ADME)
-
Tumor growth inhibition in animal models
-
Metastasis inhibition studies
-
Toxicity and tolerability data
-
Biomarker analysis in tissue samples
-
Without access to such data for this compound, a comparison guide that meets the specified requirements of data presentation, experimental protocols, and visualizations cannot be generated.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating research group for specific details. If "this compound" is an alternative name for a known compound, providing that name would enable a thorough and accurate comparison.
UBP316 vs. RNAi: A Comparative Guide to Silencing the GluK1 Kainate Receptor
For researchers investigating the role of the GluK1 kainate receptor, a critical component of excitatory neurotransmission, choosing the right tool to modulate its function is paramount. This guide provides an objective comparison between two distinct methods for silencing GluK1: the pharmacological antagonist UBP316 and the genetic interference technique, RNA interference (RNAi). We will delve into their mechanisms, quantitative performance, and experimental protocols, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific experimental goals.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and RNAi lies in their mechanism of action. This compound is a chemical antagonist that physically blocks the receptor, while RNAi prevents the receptor from being synthesized.
This compound: Pharmacological Antagonism
This compound, also known as ACET, is a selective competitive antagonist for GluK1-containing kainate receptors.[1] It functions by binding to the ligand-binding domain of the GluK1 protein, preventing the endogenous agonist, glutamate, from activating the receptor.[2] This action directly inhibits the ion channel's function, blocking the influx of ions and subsequent neuronal depolarization. The effect is rapid, occurring upon administration, and is reversible upon washout of the compound. This method targets the existing protein population at the cell surface.
RNAi: Post-Transcriptional Gene Silencing
Quantitative Performance: A Head-to-Head Comparison
The choice between this compound and RNAi often depends on the specific quantitative parameters required for an experiment, such as efficacy, speed, and specificity.
| Parameter | This compound (ACET) | RNAi (siRNA) |
| Target | GluK1-containing receptor protein | GRIK1 mRNA |
| Effect | Inhibition of receptor function (antagonism) | Reduction of receptor expression (knockdown) |
| Efficacy | High potency, with IC50 values in the nanomolar range. A related antagonist, UBP310, has a reported IC50 of 0.01 µM at GluK1.[8] | Variable; typically achieves 70-90% knockdown, but can be less effective. Studies show a failure rate (less than 30% knockdown) in about 18.5% of experiments across various genes.[9] |
| Onset of Action | Rapid (seconds to minutes) | Slow (24-72 hours), dependent on mRNA and protein turnover rates |
| Duration of Effect | Transient; effect lasts as long as the compound is present | Transient but sustained; typically lasts for 3-7 days in dividing cells |
| Specificity | High selectivity for GluK1 over GluK2.[10] May have some activity at GluK3.[10] | Can have sequence-dependent off-target effects, silencing unintended genes through partial sequence homology.[11][12][13] |
| Reversibility | Reversible upon washout | Not readily reversible within the experimental timeframe |
Experimental Protocols and Workflows
The experimental procedures for applying this compound and RNAi differ significantly, reflecting their distinct mechanisms.
Protocol 1: Pharmacological Inhibition with this compound
This protocol is representative of an acute electrophysiological or imaging experiment.
-
Preparation: Prepare cell cultures or acute tissue slices expressing GluK1 receptors.
-
Baseline Measurement: Establish a stable baseline recording of GluK1-mediated activity (e.g., glutamate-evoked currents or calcium influx).
-
This compound Application: Perfuse the cells or tissue with a known concentration of this compound (e.g., 200 nM, as used for ACET in some studies) diluted in the appropriate experimental buffer.[14]
-
Incubation: Allow the compound to equilibrate for a sufficient period (typically a few minutes).
-
Post-Inhibition Measurement: Re-stimulate with the agonist (e.g., glutamate) in the continued presence of this compound to measure the inhibited response.
-
Washout (Optional): To confirm reversibility, perfuse the preparation with a this compound-free buffer and re-measure the agonist response.
Protocol 2: Gene Silencing with RNAi
This protocol outlines a typical workflow for transiently knocking down GluK1 in a cell culture model.
-
Cell Plating: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the GluK1 siRNA and a lipid-based transfection reagent in separate tubes of serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
-
Incubation for Knockdown: Incubate the cells for 24-72 hours to allow for the degradation of target mRNA and turnover of the existing GluK1 protein.
-
Validation of Knockdown: Harvest a subset of cells to quantify the reduction in GluK1 levels.
-
Protein level: Use Western blotting to measure GluK1 protein levels.
-
Functional Assay: Once knockdown is confirmed, perform the desired functional experiment (e.g., cell viability assay, electrophysiology, or signaling studies) on the remaining cells.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Points of Intervention
The following diagram illustrates the GluK1 signaling pathway and highlights the distinct points of intervention for this compound and RNAi.
Caption: GluK1 signaling and intervention points for this compound and RNAi.
Experimental Workflows
This diagram contrasts the experimental timelines and key steps for each technique.
Caption: Comparative experimental workflows for this compound and RNAi.
Summary: Choosing the Right Tool for the Job
| Consideration | This compound is Preferred When... | RNAi is Preferred When... |
| Research Question | ...studying the acute role of GluK1 channel function in real-time synaptic events. | ...investigating the role of GluK1 expression in development, long-term plasticity, or cellular homeostasis. |
| Time Course | ...a rapid and reversible effect is needed. | ...a sustained reduction in protein level over several days is required. |
| Target | ...the goal is to block the function of existing receptors. | ...the goal is to prevent the synthesis of new receptors and study the effect of the protein's absence. |
| Specificity Concerns | ...potential off-target effects of RNAi are a major concern. | ...compensatory changes due to long-term receptor absence are part of the investigation. |
| Experimental System | ...the system allows for acute drug application and washout (e.g., brain slices, primary neuronal cultures). | ...the system is amenable to transfection and long-term culture (e.g., cell lines, some primary cultures). |
Conclusion
This compound and RNAi are powerful but fundamentally different tools for studying GluK1. This compound acts as a fast, reversible "switch" to turn off receptor function, making it ideal for probing the receptor's role in acute physiological processes. In contrast, RNAi acts as a "dimmer" that gradually reduces the total amount of receptor protein, providing a window into the consequences of its diminished expression over a longer timescale. By understanding their distinct mechanisms, performance characteristics, and experimental requirements, researchers can make an informed decision to select the optimal strategy for elucidating the multifaceted roles of the GluK1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 5. RNAi Four-Step Workflow | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RNA Interference: Biology, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GluK1 kainate receptors are necessary for functional maturation of parvalbumin interneurons regulating amygdala circuit function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performing appropriate RNAi control experiments [qiagen.com]
UBP316 in Focus: A Comparative Review of a Selective Kainate Receptor Antagonist
For researchers and professionals in drug development, the quest for selective glutamate receptor antagonists is paramount for advancing therapies for neurological disorders. UBP316, also known as ACET, has emerged as a significant tool in this endeavor. This guide provides a comparative analysis of this compound's performance against other relevant compounds, supported by experimental data and detailed methodologies.
This compound is a willardiine derivative that has demonstrated notable selectivity as a kainate receptor antagonist. Its pharmacological profile, particularly its activity at different kainate receptor subunits, has been a subject of investigation, often in comparison with its structural analogs, UBP310 and UBP302.
Quantitative Comparison of Antagonist Potency
The following table summarizes the antagonist potency (IC50) and binding affinity (Kd) of this compound and related compounds at various glutamate receptor subunits. This data highlights the selectivity profile of these antagonists.
| Compound | Receptor Subunit | Potency (IC50) | Binding Affinity (Kd) | Reference |
| This compound (ACET) | homomeric GluK3 | 92 nM | Not Reported | Perrais et al., 2009 |
| UBP310 | homomeric GluK3 | 23 nM | 0.65 µM | Perrais et al., 2009; Mapping the Ligand Binding Sites of Kainate Receptors, 2010[1] |
| UBP310 | GluK1 | 130 nM | 21 nM | Tocris Bioscience[2]; Mapping the Ligand Binding Sites of Kainate Receptors, 2010[1] |
| UBP310 | GluK2 | >10 µM (inactive) | No specific binding | Tocris Bioscience[2]; Mapping the Ligand Binding Sites of Kainate Receptors, 2010[1] |
| UBP302 | GluK1 | Micromolar range | Not Reported | Wikipedia[3] |
Experimental Methodologies
The data presented above was primarily generated using electrophysiological recordings and radioligand binding assays. A detailed understanding of these methods is crucial for interpreting the results.
Electrophysiological Recordings (Perrais et al., 2009)
-
Cell Lines and Receptor Expression: Human embryonic kidney (HEK) 293 cells were transiently transfected with cDNA encoding for the human kainate receptor subunits (e.g., GluK3).
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings were performed on the transfected HEK293 cells. This technique allows for the measurement of ion flow through the receptor channels in response to agonist application.
-
Agonist and Antagonist Application: Glutamate, the endogenous agonist, was rapidly applied to the cells to elicit a current. To determine the antagonist potency, increasing concentrations of the antagonist (e.g., this compound or UBP310) were co-applied with a fixed concentration of glutamate.
-
Data Analysis: The inhibition of the glutamate-induced current by the antagonist was measured. The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response, was then calculated by fitting the concentration-response data to a sigmoidal curve.
Radioligand Binding Assays (Mapping the Ligand Binding Sites of Kainate Receptors, 2010)
-
Receptor Preparation: Membranes from cells expressing the specific kainate receptor subunit of interest (e.g., GluK1 or GluK3) were prepared.
-
Radioligand: A radioactive ligand ([3H]UBP310 in this case) that binds to the receptor was used.
-
Competitive Binding: The cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of a non-radioactive competitor compound (the antagonist being tested).
-
Measurement of Radioactivity: After incubation, the amount of radioligand bound to the receptors was measured using a scintillation counter.
-
Data Analysis: The ability of the competitor to displace the radioligand from the receptor was quantified. The Kd value, representing the equilibrium dissociation constant, was determined from this data. A lower Kd value indicates a higher binding affinity.
Signaling Pathway Context
This compound and its analogs exert their effects by blocking the ionotropic function of kainate receptors. These receptors are a subtype of ionotropic glutamate receptors that, upon binding to glutamate, open an ion channel permeable to cations like Na+ and Ca2+. This influx of ions leads to depolarization of the neuronal membrane and subsequent downstream signaling. By competitively inhibiting glutamate binding, this compound prevents this channel opening and the resulting excitatory signal.
References
Safety Operating Guide
Proper Disposal Procedures for UBP316: Essential Safety and Handling Information
Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of research chemicals. This document outlines the critical steps for the proper disposal of UBP316, a compound for laboratory research use. Due to the absence of a publicly available specific Safety Data Sheet (SDS), general best practices for handling chemicals of unknown toxicity must be strictly followed.
It is imperative for all personnel to obtain the official Safety Data Sheet (SDS) for this compound directly from the supplier before handling or using this compound. The SDS provides comprehensive safety information, including specific hazards, handling precautions, and required disposal methods. The following guidance is based on general laboratory safety principles and is not a substitute for the manufacturer's official SDS.
Immediate Safety and Handling Precautions
Prior to any handling of this compound, a thorough risk assessment should be conducted. All personnel must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material, inspect before use |
| Body Protection | Laboratory Coat | Fully buttoned |
| Respiratory Protection | Fume Hood | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazard associated with the waste (if known, otherwise label as "Chemical of Unknown Toxicity").
-
-
Storage of Waste:
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for safely handling a research chemical of unknown hazard like this compound.
Disclaimer: The information provided above is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer of this compound. All laboratory personnel must obtain and review the SDS for this compound before handling the substance and must comply with all institutional and regulatory guidelines for chemical safety and waste disposal.
Essential Safety Protocols for Handling Novel Chemical Compounds: A Case Study of UBP316
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and data integrity. While a specific Safety Data Sheet (SDS) for the compound UBP316 (CAS No. 936095-50-0; Molecular Formula: C20H19N3O6S) is not publicly available, a robust safety protocol can be established based on general principles of chemical hazard assessment and risk management. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel to work safely with uncharacterized substances.
Risk Assessment and Precautionary Principle
In the absence of specific toxicological data for this compound, the precautionary principle must be applied. This means treating the compound as potentially hazardous until sufficient data is available to determine its risk profile. A thorough risk assessment should be conducted by the responsible laboratory supervisor or safety officer before any handling of the material. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Equipment | Rationale |
| Primary Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to powders or vapors. All handling of this compound should be performed within a functioning fume hood. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashes. | To protect against accidental splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain procedures (e.g., handling large quantities, potential for aerosolization outside of a fume hood). The type of respirator should be determined by a risk assessment. | To provide an additional layer of protection against inhalation, particularly in situations where engineering controls may not be sufficient. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling a novel chemical compound like this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards. The following logical relationship diagram outlines the standard operating procedure for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and disposable labware, should be collected in a designated, sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of uncharacterized chemical compounds.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel chemical compounds like this compound, fostering a secure and productive research environment.
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Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
